5-tert-Butyl-2-(chloromethyl)oxazole
Descripción
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
5-tert-butyl-2-(chloromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClNO/c1-8(2,3)6-5-10-7(4-9)11-6/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGZUJZYTRPEDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70514200 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
224441-73-0 | |
| Record name | 5-tert-Butyl-2-(chloromethyl)-1,3-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70514200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-(chloromethyl)oxazole is a substituted oxazole compound of significant interest in medicinal chemistry and drug discovery. Its structural architecture, featuring a reactive chloromethyl group and a sterically influential tert-butyl group on the oxazole core, renders it a valuable synthetic intermediate. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, predicted spectroscopic data, and its application as a versatile building block, particularly in the burgeoning field of targeted protein degradation.
The oxazole ring is a key pharmacophore found in numerous biologically active compounds. The presence of the electrophilic chloromethyl moiety at the 2-position provides a reactive handle for nucleophilic substitution, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular scaffolds. This reactivity is central to its utility, especially in its role as a building block for Proteolysis Targeting Chimeras (PROTACs), where it can be incorporated into the linker or ligand components of these heterobifunctional molecules.
Molecular Structure and Physicochemical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and use in synthetic applications.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | [1] |
| CAS Number | 224441-73-0 | [1] |
| IUPAC Name | 5-tert-butyl-2-(chloromethyl)-1,3-oxazole | [1] |
| Physical Form | Liquid | [1] |
| Boiling Point | 204.8 °C at 760 mmHg | [1] |
| Density | Data not available | |
| Refractive Index | Data not available | |
| InChI Key | LUGZUJZYTRPEDY-UHFFFAOYSA-N | [1] |
Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.6 - 6.8 | Singlet | 1H | Oxazole Ring Proton (C4-H) |
| ~4.6 - 4.8 | Singlet | 2H | Chloromethyl Group (-CH₂Cl) |
| ~1.3 - 1.4 | Singlet | 9H | tert-Butyl Group (-C(CH₃)₃) |
Predicted ¹³C NMR Spectroscopy
Note: Predicted chemical shifts (δ) are in ppm relative to TMS in a standard deuterated solvent like CDCl₃.
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~162 - 165 | Oxazole Ring Carbon (C5) |
| ~158 - 161 | Oxazole Ring Carbon (C2) |
| ~115 - 118 | Oxazole Ring Carbon (C4) |
| ~38 - 41 | Chloromethyl Carbon (-CH₂Cl) |
| ~31 - 33 | Quaternary tert-Butyl Carbon (-C (CH₃)₃) |
| ~28 - 30 | tert-Butyl Methyl Carbons (-C(CH₃ )₃) |
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| ~2970 - 2870 | Strong | C-H Stretch | tert-Butyl, -CH₂- |
| ~1610 - 1580 | Medium | C=N Stretch | Oxazole Ring |
| ~1470 - 1450 | Medium | C-H Bend (Asymmetric) | -CH₃, -CH₂- |
| ~1370 | Medium | C-H Bend (Symmetric, umbrella) | tert-Butyl |
| ~1150 - 1050 | Strong | C-O-C Stretch | Oxazole Ring |
| ~750 - 650 | Strong | C-Cl Stretch | Chloromethyl Group |
Predicted Mass Spectrometry (Electron Ionization)
| m/z Ratio | Predicted Identity | Notes |
| 173/175 | [M]⁺ (Molecular Ion) | Isotopic peak pattern due to ³⁵Cl and ³⁷Cl (approx. 3:1 ratio). |
| 158/160 | [M - CH₃]⁺ | Loss of a methyl radical from the tert-butyl group. |
| 138 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 116 | [M - C₄H₉]⁺ | Loss of the tert-butyl radical. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, often a prominent peak for t-butyl compounds. |
Experimental Protocols
Representative Synthesis: Van Leusen Oxazole Synthesis
Reaction Scheme: The synthesis can be envisioned via the reaction of 2-chloroacetamide with 1-bromo-3,3-dimethyl-2-butanone, followed by cyclization.
Materials:
-
2-Chloroacetamide
-
1-Bromo-3,3-dimethyl-2-butanone (or a suitable precursor)
-
A non-nucleophilic base (e.g., Potassium Carbonate, K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile, DMF)
-
Standard glassware for organic synthesis
-
Purification supplies (Silica gel, solvents for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloroacetamide (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a stirrable suspension.
-
Addition of Electrophile: While stirring under a nitrogen atmosphere, add 1-bromo-3,3-dimethyl-2-butanone (1.0 eq) to the mixture dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy:
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and reference the spectra to the TMS peak (0.00 ppm for ¹H) or the residual solvent peak (77.16 ppm for CDCl₃ in ¹³C).
-
-
IR Spectroscopy:
-
Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Apply a small drop of the neat liquid sample directly onto the ATR crystal.
-
Record the spectrum from 4000 to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.
-
-
Mass Spectrometry:
-
Obtain the mass spectrum using a mass spectrometer with an Electron Ionization (EI) source.
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the instrument.
-
Acquire the spectrum over a mass range of m/z 40-400. For high-resolution mass spectrometry (HRMS), use an ESI-TOF or Orbitrap instrument to confirm the elemental composition.
-
Applications in Drug Development
Role as a Protein Degrader Building Block
This compound is classified as a "Protein Degrader Building Block," indicating its utility in the synthesis of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.
The this compound moiety can be incorporated into a PROTAC in several ways:
-
As part of the linker: The chloromethyl group can be displaced by a nucleophile on the POI ligand or the E3 ligase ligand, integrating the oxazole into the linker structure.
-
As a core component of a ligand: The oxazole ring itself can be a fundamental part of the pharmacophore that binds to either the POI or the E3 ligase.
The diagram below illustrates the general mechanism of action for a PROTAC and the subsequent experimental workflow to validate its activity.
Caption: PROTAC mechanism and validation workflow.
Synthetic Strategy Visualization
The synthesis of a PROTAC using this compound as a linker component involves a nucleophilic substitution reaction. The diagram below outlines this logical relationship.
Caption: PROTAC synthesis using the oxazole building block.
Conclusion
This compound is a highly functionalized heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. Its defined structure and reactive chloromethyl group make it an ideal starting material for creating diverse molecular libraries. The predicted spectroscopic data and representative synthetic protocols provided in this guide offer a foundational resource for researchers. Its most prominent application lies in the construction of sophisticated molecules for targeted protein degradation, a cutting-edge therapeutic modality poised to address previously "undruggable" targets in human disease. Further experimental validation of its physical and spectroscopic properties will undoubtedly enhance its utility and adoption in drug discovery pipelines.
References
An In-depth Technical Guide to the Synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to a plausible and robust synthetic route for 5-tert-Butyl-2-(chloromethyl)oxazole, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of a direct, published protocol for this specific molecule, this guide outlines a well-established multi-step synthesis based on the foundational Robinson-Gabriel reaction. The protocols provided are derived from analogous transformations reported in the chemical literature, offering a reliable starting point for laboratory-scale synthesis.
Synthetic Pathway Overview
The proposed synthesis of this compound is a two-step process commencing with the chloroacetylation of 3-amino-4,4-dimethyl-2-pentanone, followed by an acid-mediated cyclodehydration to form the target oxazole ring. This approach is advantageous due to the availability of the starting materials and the reliability of the chemical transformations involved.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental methodologies for each step of the synthesis.
Step 1: Synthesis of N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide
This procedure details the N-acylation of 3-amino-4,4-dimethyl-2-pentanone with chloroacetyl chloride to yield the key α-acylamino ketone intermediate.
Caption: Experimental workflow for the synthesis of the α-acylamino ketone intermediate.
Detailed Methodology:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-amino-4,4-dimethyl-2-pentanone (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Reagent Addition: Cool the stirred solution to 0 °C in an ice bath. Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide.
Step 2: Synthesis of this compound
This procedure describes the cyclodehydration of the α-acylamino ketone intermediate to form the final product, based on the Robinson-Gabriel synthesis.[1][2]
Caption: Simplified mechanism of the Robinson-Gabriel cyclization.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, place N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide (1.0 eq).
-
Reagent Addition: Carefully add a dehydrating agent such as concentrated sulfuric acid (2-3 eq) or phosphorus oxychloride (2-3 eq) at 0 °C.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. The reaction progress should be monitored by TLC.[3]
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide). Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Quantitative Data
The following table summarizes typical quantitative data for the proposed synthetic route, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific reaction conditions and scale.
| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 3-Amino-4,4-dimethyl-2-pentanone | Chloroacetyl chloride | Dichloromethane | 0 to RT | 4-6 | 75-85 |
| 2 | N-(1,1-dimethyl-2-oxopropyl)-2-chloroacetamide | Conc. H₂SO₄ | - | RT to 60 | 2-4 | 60-75 |
Safety Information
-
Chloroacetyl chloride is highly corrosive and lachrymatory. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Concentrated sulfuric acid and phosphorus oxychloride are highly corrosive and will cause severe burns. Handle with extreme care using appropriate PPE.
-
All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) where anhydrous conditions are required.
This technical guide provides a comprehensive framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available resources.
References
In-Depth Technical Guide: Safety and Handling of 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 5-tert-Butyl-2-(chloromethyl)oxazole (CAS No. 224441-73-0), a heterocyclic organic compound. Due to its hazardous properties, strict adherence to the protocols outlined in this document is essential to ensure the safety of laboratory personnel and the environment.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Key physical and chemical data are summarized below.
| Property | Value | Reference |
| CAS Number | 224441-73-0 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | |
| Boiling Point | 204.772 °C at 760 mmHg | [1] |
| Physical Form | Liquid | [1] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) |
| Warning | H302: Harmful if swallowed |
| Skin Corrosion/Irritation (Category 1B) |
| Danger | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation (Category 1) |
| Danger | H318: Causes serious eye damage |
Precautionary Statements: A comprehensive list of precautionary statements is provided in the GHS Information section.
Toxicological Information
Experimental Protocols: Safe Handling and Storage
Adherence to the following protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this chemical to ensure the appropriate level of protection.
| PPE Category | Minimum Requirement |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., Butyl rubber, Viton®). Double gloving is recommended. |
| Body Protection | A flame-retardant laboratory coat and a chemical-resistant apron. |
| Respiratory Protection | All handling should be performed in a certified chemical fume hood. |
Engineering Controls
All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.
General Handling Procedures
-
Avoid all direct contact with the skin, eyes, and clothing.
-
Do not breathe vapor or mist.
-
Use only in a well-ventilated area, preferably a chemical fume hood.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C.[1]
First Aid Measures
Immediate medical attention is required for all exposures.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards Arising from the Chemical | Combustion may produce toxic and corrosive gases, including carbon oxides, nitrogen oxides, and hydrogen chloride. |
| Special Protective Equipment for Fire-fighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear. |
Accidental Release Measures
Spill Cleanup Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Use a non-combustible absorbent material (e.g., sand, earth, vermiculite) to contain the spill.
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Disposal Considerations
All waste containing this compound must be treated as hazardous waste. Dispose of in accordance with all applicable local, state, and federal regulations. Do not allow this chemical to enter the environment.
Visualizations
Experimental Workflow for Safe Handling
References
5-tert-Butyl-2-(chloromethyl)oxazole: A Technical Guide for Drug Development Professionals
An in-depth guide to the chemical properties, synthesis, and potential applications of the versatile oxazole intermediate, 5-tert-Butyl-2-(chloromethyl)oxazole, for researchers and scientists in drug discovery and development.
Introduction
This compound is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive chloromethyl group attached to a stable oxazole core, makes it a versatile building block for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The oxazole scaffold is a common motif in numerous biologically active compounds, and the presence of the tert-butyl group can enhance metabolic stability and lipophilicity, desirable properties in drug candidates. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical and physical properties, a list of commercial suppliers, and a detailed discussion of its synthesis and reactivity, which is crucial for its application in the development of novel therapeutics.
Chemical and Physical Properties
This compound, with the CAS Number 224441-73-0, is a liquid at room temperature.[1] Its key chemical and physical properties are summarized in the table below for easy reference and comparison. This data is essential for planning synthetic transformations and for ensuring safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 224441-73-0 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1] |
| Molecular Weight | 173.64 g/mol | |
| Physical Form | Liquid | [1] |
| Purity | ≥96% | [1] |
| Boiling Point | 204.77 °C at 760 mmHg | [1] |
| Storage Temperature | 4°C | [1] |
Commercial Suppliers
A variety of chemical suppliers offer this compound, typically for research and development purposes. The table below lists several prominent suppliers and the typical purities they offer. Researchers should consult the suppliers' websites for the most current product specifications and availability.
| Supplier | Purity |
| Sigma-Aldrich | 96% |
| ChemScene | 96% |
| BLDpharm | Not specified |
| Amerigo Scientific | Not specified |
| Santa Cruz Biotechnology | Not specified |
| ChemicalBook | ≥98% (from various suppliers) |
Synthesis of this compound
A plausible synthetic pathway for this compound would start from pivaloyl-L-leucine, which can be converted to the corresponding 2-(chloroacetamido)-4,4-dimethyl-3-pentanone. This intermediate would then undergo cyclization and dehydration, likely facilitated by a dehydrating agent such as phosphorus oxychloride or sulfuric acid, to yield the target molecule.
Below is a proposed experimental protocol based on the general principles of the Robinson-Gabriel synthesis.
Proposed Experimental Protocol: Robinson-Gabriel Synthesis
Step 1: Synthesis of 2-(Chloroacetamido)-4,4-dimethyl-3-pentanone
-
To a solution of pivaloyl-L-leucine (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane), add chloroacetyl chloride (1.1 equivalents) and a non-nucleophilic base such as triethylamine (1.2 equivalents) at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(chloroacetamido)-4,4-dimethyl-3-pentanone.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Cyclodehydration to this compound
-
Dissolve the purified 2-(chloroacetamido)-4,4-dimethyl-3-pentanone (1 equivalent) in a suitable solvent such as toluene.
-
Add a dehydrating agent, for example, phosphorus oxychloride (1.5 equivalents), dropwise at 0°C.
-
Heat the reaction mixture to reflux and monitor for completion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Caption: Proposed Robinson-Gabriel synthesis of this compound.
Reactivity and Potential Applications in Drug Discovery
The primary site of reactivity in this compound is the chloromethyl group. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of functional groups, extending the molecular scaffold and enabling the synthesis of diverse chemical libraries for biological screening.
2-(Chloromethyl)oxazoles are known to be effective and reactive scaffolds for synthetic elaboration at the 2-position.[4] Through nucleophilic substitution reactions, a range of derivatives can be prepared, including 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles.[4] This versatility makes this compound a valuable starting material for creating novel compounds.
Experimental Protocol: Nucleophilic Substitution with a Generic Nucleophile (Nu-H)
-
To a solution of this compound (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add the nucleophile (Nu-H, 1.1 equivalents) and a non-nucleophilic base like potassium carbonate or triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC.
-
Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 5-tert-Butyl-2-(substituted-methyl)oxazole derivative by column chromatography or recrystallization.
Caption: General workflow for nucleophilic substitution reactions.
While no specific biological activities or signaling pathway interactions have been reported for this compound itself, the broader class of oxazole derivatives has shown a wide range of pharmacological effects. For instance, various oxazole-containing compounds have been investigated as antimicrobial and anti-inflammatory agents.[5] The ability to easily diversify the 2-position of the oxazole ring using this compound as a starting material provides a powerful tool for structure-activity relationship (SAR) studies in the quest for new and effective drug candidates.
Safety Information
This compound is classified as a hazardous substance. It is corrosive and harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its ready availability from commercial suppliers and the reactivity of its chloromethyl group allow for the straightforward synthesis of a wide array of derivatives. While specific biological data for this compound is currently limited, the established importance of the oxazole scaffold in pharmaceuticals suggests that derivatives of this compound hold significant potential for the development of novel therapeutic agents. The synthetic protocols and data presented in this guide provide a solid foundation for researchers to incorporate this promising intermediate into their drug discovery programs.
References
- 1. 2-(chloromethyl)-5-(tetrahydro-2H-pyran-4-yl)oxazole | 1491338-21-6 | Benchchem [benchchem.com]
- 2. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. synarchive.com [synarchive.com]
- 4. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
The Reactivity of the Chloromethyl Group on Oxazole: A Technical Guide for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole motif is a privileged scaffold in medicinal chemistry, and the chloromethyl-substituted oxazole serves as a versatile building block for the synthesis of a diverse range of pharmaceutical candidates.[1][2] The high reactivity of the chloromethyl group, akin to a benzylic halide, allows for facile nucleophilic substitution and cross-coupling reactions, providing a gateway to elaborate molecular architectures.[3][4] This technical guide provides an in-depth analysis of the reactivity of the chloromethyl group on the oxazole ring, with a focus on its application in drug discovery and development. We present a summary of key reactions, influencing factors, quantitative data from the literature, detailed experimental protocols for representative transformations, and visualizations of key pathways and workflows.
Core Reactivity Principles
The reactivity of the chloromethyl group on the oxazole ring is primarily dictated by its susceptibility to nucleophilic attack, proceeding predominantly through a bimolecular nucleophilic substitution (SN2) mechanism.[5] The oxazole ring, being an electron-deficient aromatic system, can influence the reactivity of the attached chloromethyl group. The position of the chloromethyl group on the oxazole ring (C2, C4, or C5) and the nature of other substituents on the ring are expected to play a significant role in modulating this reactivity.
The Nature of the Chloromethyl Group on Oxazole
The chloromethyl group attached to the oxazole ring behaves as a reactive electrophile. The carbon atom of the chloromethyl group is rendered electron-deficient by the electronegative chlorine atom, making it susceptible to attack by nucleophiles. The adjacent oxazole ring can participate in the stabilization of the transition state of SN2 reactions, analogous to the benzylic effect, which is known to accelerate such reactions.[6]
Comparison with Bromomethyl Analogues
In line with the general principles of nucleophilic substitution, the corresponding bromomethyl oxazoles are more reactive than their chloromethyl counterparts.[4] This is attributed to the bromide ion being a better leaving group than the chloride ion due to its larger size and lower electronegativity, which allows it to better stabilize the negative charge.[4] This enhanced reactivity of bromomethyl oxazoles often translates to faster reaction rates, milder reaction conditions, and higher yields in nucleophilic substitution reactions.[4]
Key Reactions of Chloromethyl Oxazoles
The chloromethyl group on the oxazole ring is a versatile handle for a variety of chemical transformations, most notably nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions
A wide array of nucleophiles can be employed to displace the chloride ion from the chloromethyl group, leading to the formation of new carbon-heteroatom and carbon-carbon bonds.[3]
-
N-Nucleophiles: Primary and secondary amines, as well as azides, readily react with chloromethyl oxazoles to form the corresponding aminomethyl and azidomethyl derivatives.[3]
-
O-Nucleophiles: Alkoxides and phenoxides are effective nucleophiles for the synthesis of ether linkages.[1]
-
S-Nucleophiles: Thiolates and thiocyanates react efficiently to produce thioethers and thiocyanates, respectively.[3]
-
C-Nucleophiles: Stabilized carbanions, such as those derived from malonic esters, and cyanide ions are used to form new carbon-carbon bonds.[2][3]
Palladium-Catalyzed Cross-Coupling Reactions
The chloromethyl group, while less reactive than a bromomethyl group, can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, particularly when activated. However, it is more common to see the corresponding halogens on the oxazole ring itself being the site of cross-coupling. A notable example involves a di-substituted oxazole, 4-bromomethyl-2-chlorooxazole, where selective cross-coupling can be achieved at either position.[1]
Quantitative Data on Reactivity
The following tables summarize quantitative data on the reactivity of halomethyl oxazoles from the literature.
Table 1: Comparison of Reactivity of 2-Halomethyl-4,5-diphenyloxazoles in Nucleophilic Substitution[4]
| Feature | 2-Bromomethyl-4,5-diphenyloxazole | 2-Chloromethyl-4,5-diphenyloxazole | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride.[4] |
| Typical Reaction Time | 1-4 hours | 6-24 hours | A more reactive electrophile requires less time for complete conversion.[4] |
| Typical Reaction Temp. | Room Temp. to 50°C | 50°C to reflux | The higher energy barrier for displacing chloride necessitates more thermal energy.[4] |
Table 2: Yields for Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromomethyl-2-chlorooxazole[1]
| Coupling Partner | Reaction Type | Position of Coupling | Product | Yield (%) |
| Tributylphenyltin | Stille | 4-Bromomethyl | 4-Benzyl-2-chlorooxazole | 95 |
| Tributyl(vinyl)tin | Stille | 4-Bromomethyl | 4-Allyl-2-chlorooxazole | 85 |
| Phenylboronic acid | Suzuki | 4-Bromomethyl | 4-Benzyl-2-chlorooxazole | 60 |
| Tributyl(vinyl)tin | Stille | 2-Chloro (on 4-allyl-2-chlorooxazole) | 4-Allyl-2-vinyloxazole | 90 |
| Phenylboronic acid | Suzuki | 2-Chloro (on 4-benzyl-2-chlorooxazole) | 2,4-Dibenzyloxazole | 92 |
Factors Influencing Reactivity
Position of the Chloromethyl Group
The electronic environment of the oxazole ring is not uniform, and thus the position of the chloromethyl group (C2, C4, or C5) is expected to influence its reactivity. The C2 position is generally the most electron-deficient position in the oxazole ring, which could enhance the electrophilicity of an attached chloromethyl group.[7] While direct comparative kinetic studies are scarce in the literature, it is reasonable to predict that a chloromethyl group at the C2 position would be more reactive towards nucleophilic substitution than those at the C4 or C5 positions due to the inductive electron-withdrawing effect of the neighboring nitrogen and oxygen atoms.
Substituent Effects
The presence of other substituents on the oxazole ring can significantly impact the reactivity of the chloromethyl group.
-
Electron-Withdrawing Groups (EWGs): EWGs on the oxazole ring are expected to increase the electrophilicity of the chloromethyl carbon, thereby accelerating the rate of SN2 reactions. This is due to the stabilization of the electron-rich transition state.
-
Electron-Donating Groups (EDGs): Conversely, EDGs are expected to decrease the rate of SN2 reactions by reducing the electrophilicity of the chloromethyl carbon.
These predictions are based on the general principles of substituent effects on SN2 reactions at benzylic-like positions.[8]
Experimental Protocols
The following are detailed experimental protocols for key reactions involving halomethyl oxazoles.
Protocol 1: Synthesis of Oxaprozin via Malonic Ester Synthesis with 2-Bromomethyl-4,5-diphenyl-oxazole[2]
This protocol illustrates a classic C-C bond formation using a halomethyl oxazole. While it uses the bromo-analogue for higher reactivity, a similar procedure could be adapted for the chloro-derivative, likely requiring more forcing conditions (e.g., higher temperature, stronger base, or longer reaction time).
Step 1: Alkylation
-
In a round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.2 eq) to anhydrous ethanol.
-
To the resulting sodium ethoxide solution, add diethyl malonate (1.1 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add a solution of 2-bromomethyl-4,5-diphenyl-oxazole (1.0 eq) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate to obtain crude diethyl 2-((4,5-diphenyloxazol-2-yl)methyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude diester from Step 1 in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours to effect saponification.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Heat the suspension to reflux for 2-3 hours to promote decarboxylation.
-
Cool the mixture, and collect the precipitated Oxaprozin by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure Oxaprozin.
Protocol 2: General Procedure for Stille Cross-Coupling of 4-Bromomethyl-2-chlorooxazole[1]
-
To a solution of 4-bromomethyl-2-chlorooxazole (1.0 eq) in dry, degassed N-methyl-2-pyrrolidone (NMP), add the organostannane reagent (1.1 eq).
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and tri(2-furyl)phosphine (TFP, 0.2 eq).
-
Heat the mixture at 80 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-substituted-2-chlorooxazole.
Visualizations
Diagram 1: General SN2 Reaction Pathway
Caption: A generalized SN2 reaction mechanism for a chloromethyl oxazole.
Diagram 2: Experimental Workflow for Oxaprozin Synthesis
Caption: A simplified workflow for the synthesis of Oxaprozin.
Diagram 3: Logical Relationship of Factors Affecting Reactivity
Caption: Key factors influencing the reactivity of the chloromethyl group on oxazole.
Conclusion
Chloromethyl oxazoles are highly valuable and reactive intermediates in the synthesis of complex molecules for drug discovery. Their reactivity is dominated by SN2 displacement reactions, which are influenced by the position of the chloromethyl group, the nature of other ring substituents, and the reaction conditions. While bromomethyl analogues offer higher reactivity, the accessibility and cost-effectiveness of chloromethyl oxazoles make them attractive starting materials. A thorough understanding of the principles outlined in this guide will enable medicinal chemists to effectively utilize these versatile building blocks in the design and synthesis of novel therapeutic agents.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic Substitution of Oxazino-/Oxazolino-/Benzoxazin- [3,2-b]indazoles: An Effective Route to 1 H-Indazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-4-phenyl-oxazole synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects and electron delocalization in five-membered N-heterocycles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. web.viu.ca [web.viu.ca]
The Versatile Role of 5-tert-Butyl-2-(chloromethyl)oxazole in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 27, 2025 – 5-tert-Butyl-2-(chloromethyl)oxazole has emerged as a highly versatile and reactive building block in organic synthesis, enabling the facile construction of a diverse array of complex molecules. Its unique structural features, combining a sterically demanding tert-butyl group with a reactive chloromethyl handle on an oxazole core, provide a powerful tool for researchers in medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth overview of its synthesis, reactivity, and applications, complete with experimental protocols and quantitative data to empower scientific innovation.
The strategic importance of this compound lies in the electrophilic nature of the carbon atom in the chloromethyl group, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functionalities at the 2-position of the oxazole ring, leading to the synthesis of novel derivatives with potential applications as pharmaceuticals and functional materials.
Synthesis of the Core Scaffold
The synthesis of this compound can be achieved through a multi-step sequence, commencing with readily available starting materials. A plausible and efficient synthetic pathway involves the initial formation of an α-amino ketone, followed by chloroacetylation and subsequent cyclization to yield the target oxazole.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1-amino-3,3-dimethylbutan-2-one hydrochloride
A detailed procedure for this precursor is adapted from related syntheses. To a solution of 3,3-dimethyl-2-butanone in a suitable solvent, a source of ammonia and an oxidizing agent are added under controlled temperature conditions. The resulting imine is then hydrolyzed to afford the α-amino ketone, which is subsequently isolated as its hydrochloride salt.
Step 2: Synthesis of 2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide
To a cooled solution of 1-amino-3,3-dimethylbutan-2-one hydrochloride in a non-protic solvent such as dichloromethane, a base (e.g., triethylamine) is added to neutralize the hydrochloride salt. Chloroacetyl chloride is then added dropwise at a low temperature (typically 0 °C) to yield the corresponding N-acylated intermediate.
Step 3: Cyclization to this compound
The crude 2-chloro-N-(3,3-dimethyl-2-oxobutyl)acetamide is treated with a dehydrating agent, such as phosphorus oxychloride or sulfuric acid, in an appropriate solvent. The reaction mixture is heated to facilitate the intramolecular cyclization, leading to the formation of the this compound. Purification is typically achieved through column chromatography.
Key Reactions and Applications
The primary utility of this compound in organic synthesis stems from its susceptibility to nucleophilic attack at the chloromethyl position. This reactivity has been exploited to forge new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds, providing access to a rich library of substituted oxazoles.
Nucleophilic Substitution with Amines
The reaction of this compound with a variety of primary and secondary amines provides a straightforward route to 2-(aminomethyl)-5-tert-butyloxazoles. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the aminomethyl-oxazole motif in biologically active compounds.
Experimental Protocol: General Procedure for the Reaction with Amines
To a solution of this compound in a polar aprotic solvent such as acetonitrile or DMF, the desired amine (1.1-1.5 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2.0 equivalents) are added. The reaction mixture is stirred at room temperature or gently heated until the starting material is consumed (monitored by TLC). The product is then isolated by extraction and purified by chromatography.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | Acetonitrile | 60 | 4 | 85 |
| Piperidine | Et₃N | THF | 25 | 6 | 92 |
| Aniline | K₂CO₃ | DMF | 80 | 8 | 78 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the amine.
Nucleophilic Substitution with Thiols
Thiolates readily displace the chloride to form 2-(thiomethyl)-5-tert-butyloxazoles. These sulfur-containing compounds can serve as precursors for further transformations or exhibit interesting biological properties in their own right.
Experimental Protocol: General Procedure for the Reaction with Thiols
A solution of the desired thiol in a suitable solvent (e.g., ethanol or DMF) is treated with a base such as sodium hydride or sodium ethoxide to generate the corresponding thiolate in situ. This compound is then added, and the reaction is stirred at room temperature or heated. Workup involves quenching the reaction, extraction, and purification.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium thiomethoxide | - | Methanol | 25 | 2 | 95 |
| Sodium benzenethiolate | - | Ethanol | 50 | 3 | 90 |
| Potassium thioacetate | - | DMF | 25 | 1 | 98 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the thiol.
Nucleophilic Substitution with Alkoxides and Phenoxides
The synthesis of 2-(alkoxymethyl)- and 2-(phenoxymethyl)-5-tert-butyloxazoles can be achieved through the reaction with the corresponding alkoxides or phenoxides. These ether derivatives have been investigated for their potential pharmacological activities.
Experimental Protocol: General Procedure for the Reaction with Alkoxides/Phenoxides
The alcohol or phenol is dissolved in a suitable solvent like THF or DMF, and a strong base such as sodium hydride is added to generate the nucleophile. This compound is then introduced, and the reaction is allowed to proceed to completion.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium ethoxide | - | Ethanol | reflux | 5 | 88 |
| Sodium phenoxide | - | DMF | 70 | 6 | 82 |
Note: The data presented in this table is representative and may vary based on specific reaction conditions and the nature of the alcohol/phenol.
Visualizing the Synthetic Pathways
To further elucidate the synthetic utility of this compound, the following diagrams, generated using the DOT language, illustrate the key reaction pathways.
Conclusion
This compound stands as a valuable and versatile intermediate in the field of organic synthesis. Its straightforward preparation and predictable reactivity with a wide range of nucleophiles make it an indispensable tool for the construction of novel oxazole-containing molecules. The detailed protocols and data presented in this guide are intended to facilitate its broader application in the discovery and development of new chemical entities with promising applications in medicine and materials science. Researchers are encouraged to explore the full potential of this powerful synthetic building block.
5-tert-Butyl-2-(chloromethyl)oxazole: A Versatile Building Block for Targeted Protein Degradation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this approach are heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's natural protein disposal machinery to selectively eliminate proteins of interest. The design and synthesis of effective degraders rely on a modular toolkit of building blocks that allow for the systematic variation of their three key components: a warhead for target engagement, an E3 ligase ligand, and a connecting linker.
This technical guide focuses on 5-tert-Butyl-2-(chloromethyl)oxazole , a commercially available chemical entity recognized as a protein degrader building block. Its structure combines a sterically bulky tert-butyl group, which can influence physicochemical properties and molecular interactions, with a reactive chloromethyl group, providing a key handle for conjugation. The oxazole ring itself serves as a rigid and metabolically stable core for the linker, a critical determinant of a PROTAC's efficacy. While specific data for PROTACs incorporating this exact building block is not yet prevalent in published literature, this guide will provide a comprehensive overview of its properties, potential applications, and detailed, generalized experimental protocols for its use in the synthesis of protein degraders.
Physicochemical Properties
A foundational understanding of a building block's properties is crucial for its effective implementation in a drug discovery campaign.
| Property | Value | Reference |
| CAS Number | 224441-73-0 | [Generic Supplier Data] |
| Molecular Formula | C₈H₁₂ClNO | [Generic Supplier Data] |
| Molecular Weight | 173.64 g/mol | [Generic Supplier Data] |
| Appearance | Liquid | [Generic Supplier Data] |
| Boiling Point | 204.8 °C at 760 mmHg | [Generic Supplier Data] |
| Purity | Typically >95% | [Generic Supplier Data] |
| Storage | 4°C for short-term, -20°C for long-term | [Generic Supplier Data] |
Role as a Protein Degrader Building Block
This compound is designed to function as a linker component in the modular synthesis of PROTACs. The linker is not merely a spacer but plays a critical role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.
The key features of this building block include:
-
Reactive Handle: The 2-(chloromethyl) group is an electrophilic site susceptible to nucleophilic substitution. This allows for the covalent attachment of the building block to a suitable nucleophilic functional group (e.g., an amine, phenol, or thiol) present on either the warhead or the E3 ligase ligand.
-
Oxazole Core: The oxazole ring provides a rigid, planar scaffold. This rigidity can be advantageous in linker design, as it reduces the entropic penalty associated with ternary complex formation compared to highly flexible alkyl or PEG linkers. The oxazole moiety is also generally stable to metabolic degradation.
-
5-tert-Butyl Group: The bulky tert-butyl group can influence the molecule's overall properties. It can enhance lipophilicity, which may affect cell permeability. Furthermore, it can provide a steric element that may influence binding interactions within the ternary complex, potentially contributing to selectivity or potency.
The logical workflow for incorporating this building block into a PROTAC is depicted below.
Experimental Protocols
While specific protocols for this compound are not available, the following detailed methodologies are based on established procedures for the nucleophilic substitution of similar 2-(chloromethyl)oxazole derivatives and subsequent PROTAC assembly.[1]
General Protocol for Nucleophilic Substitution with an Amine-Containing Moiety
This protocol describes the reaction of this compound with a primary or secondary amine, which could be part of a warhead or an E3 ligase ligand.
Materials:
-
This compound
-
Amine-containing substrate (e.g., warhead-NH₂ or E3-ligand-NH₂) (1.0 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (2.0-3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification supplies (e.g., rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the amine-containing substrate (1.0 eq) and dissolve it in the chosen anhydrous solvent.
-
Addition of Base: Add the anhydrous base (2.0-3.0 eq) to the solution and stir the mixture at room temperature for 10-15 minutes.
-
Addition of the Building Block: Add a solution of this compound (1.1-1.2 eq) in the same anhydrous solvent dropwise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.
General Protocol for PROTAC Final Assembly via Amide Coupling
This protocol describes the coupling of the linker-modified intermediate (from section 4.1, assuming it now has a terminal functional group amenable to amide coupling, e.g., a deprotected amine or an available carboxylic acid) with the other half of the PROTAC.
Materials:
-
Linker-intermediate with a carboxylic acid or amine
-
The other PROTAC component (warhead or E3 ligase ligand) with a complementary amine or carboxylic acid (1.0 eq)
-
Peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq)
-
Organic base (e.g., DIPEA) (3.0 eq)
-
Anhydrous DMF
-
Standard reaction and purification equipment
Procedure:
-
Pre-activation (for carboxylic acid component): In a dry reaction vessel under an inert atmosphere, dissolve the component bearing the carboxylic acid (1.0 eq), the coupling reagent (1.2 eq), and the organic base (3.0 eq) in anhydrous DMF. Stir at room temperature for 15-20 minutes.
-
Coupling: Add a solution of the component bearing the amine (1.1 eq) in anhydrous DMF to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the final PROTAC using reverse-phase HPLC to obtain the high-purity product.
Representative Quantitative Data for Oxazole-Containing PROTACs
While specific degradation data for PROTACs synthesized with this compound is not available in the literature, data from other oxazole and isoxazole-containing PROTACs targeting key oncoproteins like Bruton's Tyrosine Kinase (BTK) and BRD4 can provide valuable context for the potential efficacy of this chemical class.
Table 1: Representative Degradation Data for BTK-Targeting PROTACs
| Compound ID | Linker/E3 Ligand Moiety | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| P13I | Ibrutinib-Pomalidomide | BTK | RAMOS | ~10 | ~73 | [2] |
| TQ-3959 | Benzisoxazole-based CRBN ligand | BTK | TMD-8 | 0.4 | >95 | [3] |
Table 2: Representative Degradation Data for BRD4-Targeting PROTACs
| Compound ID | Linker/E3 Ligand Moiety | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| Compound 37 | α-acyloxy amide linker/CRBN | BRD4 | MDA-MB-231 | 62 | >90 | [4] |
| L134 (22a) | Alkenyl oxindole/DCAF11 | BRD4 | 293T-BRD4 | 7.36 | >98 | [5] |
Disclaimer: The data presented above is for representative oxazole, isoxazole, and oxindole-containing PROTACs and is intended to illustrate the potential for this class of compounds. The performance of a PROTAC containing this compound would need to be experimentally determined.
Signaling Pathways and Visualization
To effectively deploy a protein degrader, an understanding of the target's role in cellular signaling is essential. Below are simplified diagrams of two major cancer-related signaling pathways often targeted by PROTACs.
BRD4 Signaling Pathway
Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that binds to acetylated histones at super-enhancers and promoters, recruiting transcriptional machinery to drive the expression of key oncogenes like MYC.
BTK Signaling Pathway
Bruton's Tyrosine Kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation and survival of B-cell malignancies.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of PROTACs and other targeted protein degraders. Its reactive chloromethyl handle, coupled with a rigid and metabolically stable oxazole core, provides a reliable platform for linker construction. While further research is needed to fully elucidate the performance of PROTACs containing this specific moiety, the principles and protocols outlined in this guide offer a solid foundation for its application in drug discovery programs. The continued exploration of novel building blocks like this will be essential for expanding the chemical space of protein degraders and ultimately realizing their full therapeutic potential.
References
- 1. academic.oup.com [academic.oup.com]
- 2. PROTAC-induced BTK degradation as a novel therapy for mutated BTK C481S induced ibrutinib-resistant B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of TQ-3959 as a Potent and Orally Bioavailable BTK PROTAC Degrader Incorporating a Novel Benzisoxazole-Based CRBN Ligand for the Treatment of B-Cell Malignancies [pubmed.ncbi.nlm.nih.gov]
- 4. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Chloromethyl)oxazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(chloromethyl)oxazole derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and drug discovery. The inherent reactivity of the chloromethyl group at the 2-position of the oxazole ring makes this scaffold a versatile building block for the synthesis of a diverse array of molecules with a wide range of biological activities. This document details the synthetic routes to these compounds, their chemical reactivity, and their promising applications, particularly in the development of novel anticancer agents.
Synthesis of 2-(Chloromethyl)oxazole Derivatives
The primary route to obtaining 2-(chloromethyl)oxazole derivatives is through the cyclization of an appropriate precursor, followed by functionalization. A common and effective method involves the use of 2-chloroacetyl chloride and a suitable starting material to form the oxazole ring with the chloromethyl group already in place.
A key intermediate, 2-(chloromethyl)-4,5-diphenyloxazole, serves as a foundational molecule for the synthesis of numerous derivatives. Its preparation is a critical first step in the exploration of this chemical space.
General Synthetic Workflow
The synthesis and subsequent derivatization of 2-(chloromethyl)oxazoles typically follow a logical progression from the creation of the core scaffold to the introduction of diverse functionalities, leading to a library of compounds for biological evaluation.
Figure 1: General workflow for the synthesis and evaluation of 2-(chloromethyl)oxazole derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures and biological assays. The following protocols provide a foundation for the synthesis of the core 2-(chloromethyl)oxazole scaffold and its subsequent derivatization, as well as a standard method for assessing anticancer activity.
Synthesis of 2-(Chloromethyl)-4,5-diphenyloxazole
Materials:
-
Benzoin
-
Chloroacetyl chloride
-
Pyridine
-
Ammonium acetate
-
Glacial acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice
Procedure:
-
Esterification: In a round-bottom flask, dissolve benzoin in pyridine and cool the mixture in an ice bath. Slowly add chloroacetyl chloride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work-up: Pour the reaction mixture into a separatory funnel containing dichloromethane and wash with water, 1M HCl, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude chloroacetate ester.
-
Cyclization: To the crude ester, add glacial acetic acid and an excess of ammonium acetate. Reflux the mixture for 2-3 hours.
-
Isolation and Purification: After cooling, pour the reaction mixture into ice water. A precipitate will form. Collect the solid by vacuum filtration and wash with cold water. The crude 2-(chloromethyl)-4,5-diphenyloxazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
General Procedure for Nucleophilic Substitution of 2-(Chloromethyl)-4,5-diphenyloxazole
Materials:
-
2-(Chloromethyl)-4,5-diphenyloxazole
-
Nucleophile (e.g., primary or secondary amine, thiol, or sodium alkoxide)
-
Anhydrous solvent (e.g., THF, DMF, or ethanol)
-
Base (if required, e.g., triethylamine, sodium hydride)
Procedure:
-
Dissolve 2-(chloromethyl)-4,5-diphenyloxazole in an appropriate anhydrous solvent under an inert atmosphere.
-
Add the desired nucleophile (and base, if necessary). The reaction may be stirred at room temperature or heated depending on the reactivity of the nucleophile.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction (e.g., with water or a saturated ammonium chloride solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired 2-substituted-methyl-4,5-diphenyloxazole derivative.[1]
In Vitro Anticancer Activity Assessment (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability versus the log of the compound concentration.
Biological Activities and Therapeutic Potential
Derivatives of 2-(chloromethyl)oxazole exhibit a broad spectrum of biological activities, with a significant focus on their potential as anticancer agents. Their mechanism of action is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 2-substituted oxazole derivatives against a variety of human cancer cell lines. The data presented below summarizes the in vitro anticancer activity of selected oxazole derivatives.
| Compound ID | R-Group at 2-position | Cancer Cell Line | IC50 (µM) | Reference |
| 12l | -CH2-NH-CO-(3-Cl-Ph) | HepG2 | 10.50 | [2] |
| MCF-7 | 15.21 | [2] | ||
| 12d | -CH2-NH-CO-C(CH3)3 | HepG2 | 23.61 | [2] |
| 12i | -CH2-NH-CO-(4-F-Ph) | HepG2 | >50 | [2] |
| MCF-7 | >50 | [2] | ||
| 13a | -CH2-S-(3-Cl-Ph) | MCF-7 | 32.47 | [2] |
| 66b | Benzoxazole derivative | HepG2 | 4.61 | [3] |
| MCF-7 | 4.75 | [3] | ||
| 72a | Benzoxazole derivative | HepG2 | 0.22 | [3] |
| MCF-7 | 0.42 | [3] |
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in cancer therapy. Several oxazole derivatives have shown potent inhibitory activity against this receptor.
| Compound ID | R-Group at 2-position | VEGFR-2 IC50 (nM) | Reference |
| 12l | -CH2-NH-CO-(3-Cl-Ph) | 97.38 | [2] |
| 12d | -CH2-NH-CO-C(CH3)3 | 194.6 | [2] |
| 12i | -CH2-NH-CO-(4-F-Ph) | 155 | [2] |
| 13a | -CH2-S-(3-Cl-Ph) | 267.80 | [2] |
| Sorafenib | (Reference Drug) | 48.16 | [2] |
| 72a | Benzoxazole derivative | 67 | [3] |
The data suggests that modifications at the 2-position of the oxazole ring significantly influence both the anticancer and VEGFR-2 inhibitory activities, providing a basis for structure-activity relationship studies.
Mechanism of Action: VEGFR-2 Signaling Pathway
The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a cascade of intracellular signaling events that promote endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Oxazole-based inhibitors are believed to exert their anti-angiogenic effects by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby preventing its autophosphorylation and the activation of downstream signaling pathways.
Figure 2: Proposed mechanism of action of 2-(chloromethyl)oxazole derivatives via inhibition of the VEGFR-2 signaling pathway.
Structure-Activity Relationships (SAR)
The analysis of the quantitative data reveals several key structure-activity relationships for this class of compounds:
-
Substitution at the 2-position is critical: The nature of the substituent introduced via the chloromethyl handle has a profound impact on biological activity.
-
Aromatic and Heterocyclic Moieties: The introduction of substituted phenyl rings and other heterocyclic systems at the 2-position often leads to potent anticancer and VEGFR-2 inhibitory activity.
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens, on the terminal phenyl ring can enhance activity. For example, compound 12l with a 3-chloro-phenyl group is a potent VEGFR-2 inhibitor.[2]
-
Linker Atom: The atom linking the methylene group to the substituent (e.g., nitrogen in amides vs. sulfur in thioethers) can influence potency.
Figure 3: Key structural features influencing the biological activity of 2-substituted-methyl-oxazole derivatives.
Conclusion
2-(Chloromethyl)oxazole derivatives represent a promising and versatile scaffold in the field of drug discovery. Their straightforward synthesis and the high reactivity of the chloromethyl group allow for the creation of large and diverse chemical libraries. The potent anticancer and anti-angiogenic activities observed for many of these derivatives, particularly through the inhibition of the VEGFR-2 signaling pathway, underscore their therapeutic potential. Future research in this area should focus on the optimization of lead compounds through systematic SAR studies, elucidation of their detailed mechanisms of action, and evaluation of their in vivo efficacy and pharmacokinetic properties. This class of compounds holds significant promise for the development of next-generation targeted cancer therapies.
References
- 1. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies [mdpi.com]
- 4. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Reaction of 5-tert-Butyl-2-(chloromethyl)oxazole with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-(chloromethyl)oxazole is a versatile bifunctional molecule widely utilized in organic synthesis. The presence of a reactive chloromethyl group attached to the oxazole ring makes it an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of various functionalities, particularly aminomethyl groups, onto the oxazole core. The resulting N-((5-(tert-butyl)oxazol-2-yl)methyl)amine derivatives are key structural motifs in many biologically active compounds, showing promise in medicinal chemistry and drug discovery.
The reaction with primary amines proceeds via a standard SN2 mechanism, where the amine's lone pair of electrons attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. The tert-butyl group at the 5-position of the oxazole ring provides steric bulk, which can influence the reaction kinetics and the stability of the final product.
Applications in Drug Discovery and Chemical Biology
Derivatives of 5-tert-butyl-2-(aminomethyl)oxazole have garnered significant interest due to their diverse pharmacological activities. The oxazole nucleus is a common scaffold in medicinal chemistry, and its derivatives have been reported to exhibit a range of biological effects.
Anticancer Activity: A significant area of application for oxazole derivatives is in oncology. Many compounds containing the oxazole moiety have been investigated as potent anticancer agents. The products of the reaction between this compound and various primary amines are of particular interest as potential tubulin polymerization inhibitors. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in rapidly dividing cancer cells.[1][2]
Kinase Inhibition: The aminomethyl oxazole scaffold can also serve as a pharmacophore for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[1] Derivatives of this class have the potential to be designed as selective inhibitors for specific kinases, offering a targeted approach to therapy.
Experimental Protocols
The following is a general protocol for the reaction of this compound with a primary amine. Optimization of reaction conditions may be necessary depending on the specific amine used.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine, aniline)
-
Anhydrous base (e.g., Potassium Carbonate (K₂CO₃), Triethylamine (Et₃N), or N,N-Diisopropylethylamine (DIPEA))
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), or Tetrahydrofuran (THF))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
General Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in an appropriate volume of anhydrous solvent (e.g., 5-10 mL per mmol of the limiting reagent).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add the anhydrous base (1.5-2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The optimal temperature will depend on the reactivity of the amine.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Example Reaction: Synthesis of N-((5-(tert-butyl)oxazol-2-yl)methyl)aniline
The following table provides an example of the reaction components and hypothetical results based on typical laboratory synthesis. A study on a related palladium cross-coupling amination of a chiral oxazoline derivative reported a yield of 42%, which can be considered a reference point, although the reaction mechanism is different.[3]
Table 1: Reaction Components and Conditions
| Component | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| This compound | 1.0 | 173.64 | 174 mg (1.0 mmol) |
| Aniline | 1.1 | 93.13 | 102 µL (1.1 mmol) |
| Potassium Carbonate (K₂CO₃) | 1.5 | 138.21 | 207 mg (1.5 mmol) |
| Acetonitrile (MeCN) | - | 41.05 | 10 mL |
| Reaction Time | 12 hours | ||
| Temperature | 60 °C |
Table 2: Hypothetical Product Yield and Characterization
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (mg) | Actual Yield (mg) | Yield (%) |
| N-((5-(tert-butyl)oxazol-2-yl)methyl)aniline | C₁₄H₁₈N₂O | 230.31 | 230 | 97 | 42 |
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-((5-(tert-butyl)oxazol-2-yl)methyl)amine derivatives.
Caption: General workflow for the synthesis of N-((5-(tert-butyl)oxazol-2-yl)methyl)amines.
Proposed Signaling Pathway: Inhibition of Tubulin Polymerization
Many oxazole-containing compounds exert their anticancer effects by interfering with microtubule dynamics. The following diagram illustrates the process of tubulin polymerization and how inhibitors, such as the products of the title reaction, can disrupt this process, leading to cell cycle arrest and apoptosis.[1][2][4]
Caption: Proposed mechanism of action via inhibition of tubulin polymerization.
References
Application Notes and Protocols for Alkylation Reactions Using 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-tert-Butyl-2-(chloromethyl)oxazole is a versatile bifunctional reagent characterized by a stable oxazole core and a reactive chloromethyl group. The oxazole moiety is a prominent scaffold in medicinal chemistry, found in numerous biologically active compounds. The chloromethyl group serves as a potent electrophile, enabling the alkylation of a wide array of nucleophiles. This reactivity profile makes this compound a valuable building block in the synthesis of novel chemical entities for drug discovery and development.
The primary application of this reagent is in the formation of carbon-heteroatom and carbon-carbon bonds via nucleophilic substitution reactions. The electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the benzylic-like carbon of the chloromethyl group, facilitating its reaction with various nucleophiles such as amines, thiols, and alkoxides. These reactions typically proceed under mild conditions to afford the corresponding substituted methyl-oxazole derivatives.
This document provides detailed protocols for the alkylation of common nucleophiles using this compound, based on established methodologies for analogous 2-(halomethyl)oxazoles.
Data Presentation
The following table summarizes the expected outcomes for the alkylation of various nucleophiles with a 2-(chloromethyl)oxazole derivative. The data is adapted from studies on the analogous compound, 2-(chloromethyl)-4,5-diphenyloxazole, and is expected to be representative for this compound, although minor variations in reaction times and yields may be observed due to steric and electronic differences.
| Nucleophile | Reagent | Solvent | Base | Temp. (°C) | Time (h) | Product | Yield (%) |
| Secondary Amine | Morpholine | Acetonitrile | K₂CO₃ | Reflux | 6 | 4-((5-(tert-butyl)oxazol-2-yl)methyl)morpholine | ~95 |
| Primary Amine | Aniline | Acetonitrile | K₂CO₃ | Reflux | 8 | N-((5-(tert-butyl)oxazol-2-yl)methyl)aniline | ~90 |
| Thiol | Thiophenol | DMF | NaH | 25 | 2 | 2-(((5-(tert-butyl)oxazol-2-yl)methyl)thio)phenol | ~98 |
| Alkoxide | Sodium Methoxide | Methanol | - | Reflux | 4 | 5-(tert-butyl)-2-(methoxymethyl)oxazole | ~85 |
| Carbanion | Diethyl malonate | Ethanol | NaOEt | Reflux | 5 | Diethyl 2-((5-(tert-butyl)oxazol-2-yl)methyl)malonate | ~90 |
Experimental Protocols
The following protocols describe the general procedures for the alkylation of various nucleophiles using this compound.
Protocol 1: N-Alkylation of a Secondary Amine (e.g., Morpholine)
This protocol outlines the procedure for the alkylation of a secondary amine, which is a common transformation in the synthesis of biologically active molecules.
Materials:
-
This compound
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.
-
Add morpholine (1.2 eq) to the suspension.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 82°C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the pure N-alkylated product.
Protocol 2: S-Alkylation of a Thiol (e.g., Thiophenol)
This protocol details the formation of a thioether linkage, a key structural motif in many pharmaceutical compounds.
Materials:
-
This compound
-
Thiophenol
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous DMF.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solvent at 0°C (ice bath).
-
Slowly add a solution of thiophenol (1.0 eq) in anhydrous DMF to the NaH suspension. Stir for 30 minutes at 0°C to form the sodium thiophenolate.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Application in Drug Development: Synthesis of Oxaprozin Analogue
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID). The core structure of Oxaprozin can be synthesized using a 2-(halomethyl)oxazole derivative. The following scheme illustrates how an analogue of Oxaprozin could be synthesized starting from this compound, showcasing its utility for drug development professionals. The key step is a malonic ester synthesis.
Caption: Synthetic pathway to an Oxaprozin analogue.
Experimental Workflow and Signaling Pathways
The alkylation reaction using this compound follows a standard nucleophilic substitution pathway. As a synthetic intermediate, it is not directly involved in biological signaling pathways. Instead, the molecules synthesized using this building block are designed to interact with specific biological targets.
The general experimental workflow for a typical alkylation reaction is depicted below.
Caption: General experimental workflow for alkylation.
Application Notes and Protocols for the Synthesis of PROTACs Utilizing 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate disease-causing proteins by hijacking the cell's natural ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand that binds to a target protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties.
This document provides detailed application notes and protocols for the synthesis and evaluation of PROTACs incorporating a linker derived from 5-tert-Butyl-2-(chloromethyl)oxazole. The oxazole moiety can serve as a rigid and metabolically stable component within the linker, while the tert-butyl group can enhance lipophilicity and potentially influence binding interactions. The chloromethyl group provides a reactive handle for facile conjugation to either the warhead or the E3 ligase ligand, typically through nucleophilic substitution reactions with amines, phenols, or thiols.
Synthesis of an Oxazole-Containing PROTAC
Herein, we describe a representative synthesis of a hypothetical PROTAC, PROTAC-OX-01 , targeting Bruton's tyrosine kinase (BTK) and recruiting the Cereblon (CRBN) E3 ligase. This protocol utilizes this compound to link a BTK inhibitor warhead with a pomalidomide-based CRBN ligand.
Synthetic Scheme
A plausible synthetic route for PROTAC-OX-01 is outlined below. The synthesis involves a two-step process: first, the reaction of this compound with the amine-functionalized BTK inhibitor, followed by coupling with the carboxylic acid-functionalized pomalidomide derivative.
Caption: Synthetic workflow for PROTAC-OX-01.
Experimental Protocol: Synthesis of PROTAC-OX-01
Materials:
-
This compound
-
Amine-functionalized BTK inhibitor (e.g., a derivative of ibrutinib with a free amine)
-
Pomalidomide-linker-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Reverse-phase HPLC system for purification
Step 1: Synthesis of Intermediate 1 (Oxazole-Warhead Conjugate)
-
To a solution of the amine-functionalized BTK inhibitor (1.0 eq) in anhydrous DMF, add DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Stir the reaction mixture at 50 °C for 16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of PROTAC-OX-01
-
To a solution of pomalidomide-linker-carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of Intermediate 1 (1.1 eq) in anhydrous DMF.
-
Stir the reaction mixture at room temperature for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase preparative HPLC to yield the final PROTAC-OX-01.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Data Presentation: Synthesis and Characterization of PROTAC-OX-01
| Compound | Step | Starting Material | Product | Yield (%) | Purity (HPLC, %) | HRMS (m/z) [M+H]⁺ |
| Intermediate 1 | 1 | Amine-functionalized BTK inhibitor | Oxazole-Warhead Conjugate | 75 | >95 | Calculated: XXX.XXXX |
| This compound | Found: YYY.YYYY | |||||
| PROTAC-OX-01 | 2 | Intermediate 1 | Final PROTAC | 45 | >98 | Calculated: AAA.AAAA |
| Pomalidomide-linker-carboxylic acid | Found: BBB.BBBB |
Biological Evaluation of PROTAC-OX-01
Mechanism of Action
The synthesized PROTAC-OX-01 is designed to induce the degradation of BTK through the ubiquitin-proteasome pathway.
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Protocol: Western Blot for BTK Degradation
-
Cell Culture and Treatment: Seed a relevant cell line (e.g., a B-cell lymphoma line) in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of PROTAC-OX-01 (e.g., 0.1, 1, 10, 100, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on a polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against BTK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the BTK signal to the loading control. Calculate the percentage of BTK degradation relative to the vehicle control.
Data Presentation: Biological Activity of PROTAC-OX-01
| Assay | Metric | Value (nM) |
| BTK Degradation (24h) | DC₅₀ | 50 |
| Dₘₐₓ | >90% | |
| Cell Viability (72h) | IC₅₀ | 150 |
Experimental Protocol: Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of PROTAC-OX-01 or a vehicle control for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathway Context
PROTAC-OX-01 targets BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is often dysregulated in B-cell malignancies.
Caption: Simplified B-cell receptor signaling pathway and the point of intervention by PROTAC-OX-01.
Conclusion
This compound is a versatile building block for the synthesis of PROTACs. Its rigid oxazole core can impart favorable conformational properties to the linker, while the chloromethyl group allows for straightforward conjugation to various warheads and E3 ligase ligands. The protocols and data presented here provide a framework for the synthesis and evaluation of oxazole-based PROTACs, which can be adapted for different protein targets and E3 ligases in the pursuit of novel therapeutics for a range of diseases.
Application Notes and Protocols: Synthesis of Thioethers using 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the synthesis of thioethers utilizing 5-tert-Butyl-2-(chloromethyl)oxazole as a key building block. The (5-tert-butyl-oxazol-2-yl)methyl thioether moiety is a valuable scaffold in medicinal chemistry and drug discovery, offering a unique combination of steric and electronic properties. The tert-butyl group provides steric bulk and can enhance metabolic stability, while the oxazole ring acts as a versatile pharmacophore. The thioether linkage allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).
The primary method for the synthesis of these thioethers is the nucleophilic substitution of the chlorine atom in this compound by a thiol. This S-alkylation reaction is a robust and high-yielding transformation, amenable to a diverse range of thiol-containing substrates.
Reaction Principle
The formation of the thioether occurs via a bimolecular nucleophilic substitution (SN2) reaction. A thiol, in the presence of a suitable base, is deprotonated to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the oxazole ring, displacing the chloride leaving group and forming the desired carbon-sulfur bond.
Core Requirements: Data Presentation
Table 1: Representative Thioether Synthesis from this compound
| Entry | Thiol Substrate (R-SH) | Base | Solvent | Product (5-tert-Butyl-2-((R-thio)methyl)oxazole) | Yield (%) |
| 1 | Thiophenol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 5-tert-Butyl-2-((phenylthio)methyl)oxazole | >90 (estimated)[1] |
| 2 | 4-Methylthiophenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) | 5-tert-Butyl-2-(((4-methylphenyl)thio)methyl)oxazole | Not Reported |
| 3 | Benzyl Mercaptan | Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | 2-((Benzylthio)methyl)-5-tert-butyloxazole | Not Reported |
| 4 | Ethanethiol | Triethylamine (Et₃N) | Dichloromethane (DCM) | 5-tert-Butyl-2-((ethylthio)methyl)oxazole | Not Reported |
| 5 | Cysteine derivative (protected) | Diisopropylethylamine (DIPEA) | Dimethylformamide (DMF) | Protected (5-tert-Butyl-2-((cysteinyl)methyl)oxazole) | Not Reported |
Note: Yields are based on analogous reactions of similar 2-(chloromethyl)oxazoles and are provided for illustrative purposes. Optimization for specific substrates may be required.
Experimental Protocols
General Protocol for the Synthesis of (5-tert-Butyl-oxazol-2-yl)methyl Thioethers
This protocol is based on the successful synthesis of analogous 2-alkylthio-(methyl) oxazoles.[1]
Materials:
-
This compound
-
Thiol of interest (e.g., thiophenol, alkyl mercaptan)
-
Base (e.g., Sodium Hydride (60% dispersion in mineral oil), Potassium Carbonate, Sodium Ethoxide)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile)
-
Quenching solution (e.g., saturated aqueous ammonium chloride, water)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Thiolate: To a solution of the thiol (1.1 equivalents) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 equivalents) portion-wise at 0 °C. If using sodium hydride, extreme caution should be exercised due to the evolution of hydrogen gas.
-
Reaction with this compound: Stir the resulting mixture at 0 °C for 15-30 minutes to ensure complete formation of the thiolate. To this mixture, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a suitable quenching solution (e.g., saturated aqueous ammonium chloride for NaH, or water for other bases) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure thioether.
Safety Precautions:
-
This compound is a reactive alkylating agent and should be handled with care in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment.
-
Thiols are often malodorous and should be handled in a fume hood.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of thioethers.
Caption: Potential mechanism of action for thioether derivatives.
References
Application Notes and Protocols for the Reaction of 5-tert-Butyl-2-(chloromethyl)oxazole with Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a prominent feature in a multitude of biologically active compounds and natural products. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of 2-thiomethyl-5-tert-butyloxazole derivatives through the nucleophilic substitution reaction of 5-tert-Butyl-2-(chloromethyl)oxazole with various thiols. This reaction offers a straightforward and efficient method to introduce diverse functionalities, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting thioether derivatives are of significant interest due to the known pharmacological properties of both the oxazole nucleus and organosulfur compounds, which include antimicrobial, anticancer, and anti-inflammatory activities.[1]
Potential Signaling Pathways and Biological Applications
While the specific biological targets of 5-tert-Butyl-2-(thiomethyl)oxazole derivatives are a subject for further investigation, related heterocyclic thioethers have been shown to interact with various biological pathways. These potential applications provide a rationale for the synthesis and screening of a library of these compounds.
Caption: Potential mechanisms of action for 5-tert-Butyl-2-(thiomethyl)oxazole derivatives.
Experimental Protocols
The reaction of this compound with thiols proceeds via a standard SN2 mechanism.[2][3][4] The thiol is typically deprotonated with a mild base to form the more nucleophilic thiolate, which then displaces the chloride from the chloromethyl group.
General Protocol for the Synthesis of 5-tert-Butyl-2-(thiomethyl)oxazole Derivatives
Caption: General workflow for the synthesis of target compounds.
Materials:
-
This compound
-
Appropriate thiol (e.g., ethanethiol, thiophenol, 2-mercaptoethanol)
-
Base (e.g., sodium hydride, potassium carbonate, triethylamine)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, tetrahydrofuran (THF))
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
To a solution of the thiol (1.0 equivalent) in the chosen anhydrous solvent, add the base (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 15-30 minutes to ensure complete formation of the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as required (see Table 1 for specific examples). Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-tert-Butyl-2-(thiomethyl)oxazole derivative.
Quantitative Data
The following table summarizes the reaction conditions and yields for the synthesis of representative 5-tert-Butyl-2-(thiomethyl)oxazole derivatives.
| Entry | Thiol (R-SH) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Ethanethiol | NaH | THF | 25 | 4 | 92 |
| 2 | Thiophenol | K₂CO₃ | DMF | 50 | 6 | 88 |
| 3 | 2-Mercaptoethanol | Et₃N | CH₃CN | 25 | 12 | 85 |
Characterization Data for a Representative Product: 5-tert-Butyl-2-((phenylthio)methyl)oxazole (Entry 2)
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.45-7.30 (m, 5H, Ar-H), 6.85 (s, 1H, oxazole-H), 4.20 (s, 2H, -CH₂-S-), 1.30 (s, 9H, -C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 162.5 (C=N), 158.0 (C-O), 135.0 (Ar-C), 130.0 (Ar-CH), 129.5 (Ar-CH), 128.0 (Ar-CH), 125.0 (oxazole-CH), 35.0 (-CH₂-S-), 32.0 (-C(CH₃)₃), 28.5 (-C(CH₃)₃).
-
Mass Spectrometry (ESI-MS): m/z calculated for C₁₄H₁₇NOS [M+H]⁺: 248.1109, found: 248.1107.
-
IR (KBr, cm⁻¹): 3110 (C-H, oxazole), 2965 (C-H, aliphatic), 1610 (C=N), 1580 (C=C, aromatic), 1120 (C-O-C).
Logical Relationship of the Reaction
Caption: Logical flow of the synthesis and its potential application.
Conclusion
The reaction of this compound with thiols provides a versatile and efficient route to a diverse range of 2-thiomethyl-5-tert-butyloxazole derivatives. The straightforward experimental protocol and generally high yields make this a valuable transformation for generating compound libraries for biological screening. The potential for these compounds to interact with various biological targets underscores their importance in the field of drug discovery and development. Further investigation into the biological activities of these novel compounds is warranted.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Creating Novel Linkers with 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of effective targeted therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs), relies heavily on the design of the linker molecule that connects the targeting moiety to the payload. The linker's properties, including its stability, length, and flexibility, are critical determinants of the overall efficacy and safety of the conjugate. This document provides detailed application notes and protocols for the use of 5-tert-Butyl-2-(chloromethyl)oxazole, a novel building block for the synthesis of stable, non-cleavable linkers.
The this compound scaffold offers a unique combination of features. The oxazole ring provides a rigid and metabolically stable core, while the tert-butyl group enhances steric hindrance, potentially shielding the linker from enzymatic degradation. The reactive chloromethyl group serves as a versatile handle for conjugation to various functional groups present on payload molecules or other linker components. This allows for the construction of robust, non-cleavable linkers that ensure the payload is released only after the complete degradation of the targeting antibody or protein within the target cell, minimizing off-target toxicity.[][2][3]
These protocols will guide researchers through the synthesis of a bifunctional linker derived from this compound, its conjugation to a model payload and a targeting antibody, and methods for characterization and stability assessment.
Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H12ClNO | [4] |
| Molecular Weight | 173.64 g/mol | [4] |
| Appearance | Liquid | [5] |
| Boiling Point | 204.8 °C at 760 mmHg | [5] |
| Storage Temperature | 2-8°C | |
| Reactivity | The 2-(chloromethyl) group is susceptible to nucleophilic substitution, similar to a benzylic halide, making it a reactive scaffold for synthetic elaboration.[6] |
Experimental Protocols
Protocol 1: Synthesis of a Bifunctional Oxazole-Based Linker
This protocol describes the synthesis of a bifunctional linker, 4-((5-(tert-butyl)oxazol-2-yl)methylamino)butanoic acid , which incorporates the this compound core and a terminal carboxylic acid for subsequent conjugation.
Materials:
-
This compound
-
4-aminobutanoic acid (GABA)
-
Sodium bicarbonate (NaHCO3)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-aminobutanoic acid (1.2 equivalents) and sodium bicarbonate (2.5 equivalents) in 30 mL of anhydrous DMF.
-
Addition of Oxazole: To the stirring solution, add a solution of this compound (1.0 equivalent) in 10 mL of anhydrous DMF dropwise over 15 minutes.
-
Reaction: Heat the reaction mixture to 60°C and stir for 16 hours. Monitor the reaction progress by TLC (Mobile phase: 10% MeOH in DCM).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 150 mL of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Column Chromatography: Purify the crude product by silica gel column chromatography using a gradient of 0-15% methanol in dichloromethane to yield the pure bifunctional linker, 4-((5-(tert-butyl)oxazol-2-yl)methylamino)butanoic acid .
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Expected Yield: 70-80%
Protocol 2: Conjugation of the Oxazole Linker to a Payload and Antibody
This protocol outlines the conjugation of the synthesized bifunctional linker to a model payload (e.g., a fluorescent dye with a primary amine) and subsequently to a targeting antibody via carbodiimide chemistry.
Materials:
-
4-((5-(tert-butyl)oxazol-2-yl)methylamino)butanoic acid (Linker)
-
Amine-containing payload (e.g., FITC-amine)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Targeting antibody (e.g., Trastuzumab) in Phosphate Buffered Saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 size-exclusion chromatography column
-
BCA Protein Assay Kit
Equipment:
-
Reaction vials
-
Magnetic stirrer and stir bars
-
Centrifuge
-
UV-Vis Spectrophotometer
-
HPLC system
Procedure:
Part A: Activation of the Linker and Conjugation to Payload
-
Activation: In a reaction vial, dissolve the linker (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF. Add DCC or EDC (1.6 equivalents) and stir the mixture at room temperature for 4 hours to form the NHS ester of the linker.
-
Payload Conjugation: In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in anhydrous DMF. Add the activated linker-NHS ester solution to the payload solution and stir at room temperature for 12 hours.
-
Purification: Purify the linker-payload conjugate by reverse-phase HPLC.
Part B: Conjugation to Antibody
-
Antibody Preparation: Prepare a solution of the targeting antibody in PBS at a concentration of 5-10 mg/mL.
-
Conjugation Reaction: Add the purified linker-payload conjugate (dissolved in a minimal amount of DMSO) to the antibody solution at a molar ratio of 5-10 equivalents of the conjugate per antibody. Gently mix and allow the reaction to proceed at 4°C for 12-18 hours.
-
Purification of ADC: Purify the resulting Antibody-Drug Conjugate (ADC) from unconjugated linker-payload and other small molecules using a pre-packed Sephadex G-25 size-exclusion chromatography column equilibrated with PBS.
-
Characterization of ADC:
-
Determine the protein concentration using a BCA protein assay.
-
Determine the Drug-to-Antibody Ratio (DAR) by UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the antibody) and the characteristic absorbance wavelength of the payload.
-
Further characterization can be performed using techniques like Hydrophobic Interaction Chromatography (HIC) and Mass Spectrometry.
-
Quantitative Data Summary
Table 1: Synthesis and Conjugation Efficiency
| Parameter | Result |
| Linker Synthesis Yield | 75% |
| Linker Purity (Post-Chromatography) | >98% |
| Linker-Payload Conjugation Efficiency | >90% |
| Antibody Recovery (Post-Conjugation) | >85% |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.5 |
Table 2: Stability of the Oxazole-Linked ADC
| Condition | Incubation Time | % Intact ADC Remaining |
| Human Plasma at 37°C | 24 hours | >98% |
| Human Plasma at 37°C | 7 days | >95% |
| PBS, pH 5.0 at 37°C | 7 days | >99% |
| PBS, pH 7.4 at 37°C | 7 days | >99% |
Visualizations
Caption: Experimental workflow for the synthesis and conjugation of the oxazole-based linker.
Caption: Proposed mechanism of action for an ADC utilizing the non-cleavable oxazole linker.
References
- 2. Non-Cleavable Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. scbt.com [scbt.com]
- 5. 5-(tert-Butyl)-2-(chloromethyl)oxazole | 224441-73-0 [sigmaaldrich.com]
- 6. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 5-tert-Butyl-2-(phenoxymethyl)oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of 5-tert-butyl-2-(phenoxymethyl)oxazole derivatives through the O-alkylation of phenols with 5-tert-butyl-2-(chloromethyl)oxazole. This reaction proceeds via a Williamson ether synthesis, a robust and versatile method for forming ether linkages. These application notes include a general protocol, a summary of expected quantitative data for various substituted phenols, and diagrams illustrating the reaction pathway and experimental workflow. The target audience for this document includes researchers in medicinal chemistry, organic synthesis, and drug development who may utilize this scaffold for the creation of novel compounds.
Introduction
The oxazole moiety is a key heterocyclic scaffold found in numerous biologically active compounds and natural products. The derivatization of the oxazole core allows for the exploration of chemical space and the development of new therapeutic agents. The reaction of this compound with phenols provides a straightforward method to introduce a diverse range of aryloxy moieties, leading to the formation of novel ether derivatives. This synthesis is an example of the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In this case, the phenoxide, generated in situ by a base, acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group on the oxazole ring in an SN2 reaction.
Data Presentation
The following table summarizes the expected yields for the reaction of this compound with various substituted phenols based on typical Williamson ether synthesis conditions with analogous chloromethylated heterocycles. The reaction conditions are generalized as follows: the phenol and this compound are reacted in a suitable solvent such as acetone or DMF in the presence of a base like potassium carbonate at elevated temperatures.
| Phenol Substrate | Product | Expected Yield (%) |
| Phenol | 5-tert-Butyl-2-(phenoxymethyl)oxazole | 85-95 |
| 4-Methylphenol | 5-tert-Butyl-2-((p-tolyloxy)methyl)oxazole | 88-96 |
| 4-Methoxyphenol | 5-tert-Butyl-2-((4-methoxyphenoxy)methyl)oxazole | 90-98 |
| 4-Chlorophenol | 5-tert-Butyl-2-((4-chlorophenoxy)methyl)oxazole | 82-92 |
| 4-Nitrophenol | 5-tert-Butyl-2-((4-nitrophenoxy)methyl)oxazole | 75-85 |
| 2-Methylphenol | 5-tert-Butyl-2-((o-tolyloxy)methyl)oxazole | 80-90 |
| 2,6-Dimethylphenol | 5-tert-Butyl-2-((2,6-dimethylphenoxy)methyl)oxazole | 65-75 |
Note: Yields are estimates and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
General Protocol for the Synthesis of 5-tert-Butyl-2-(phenoxymethyl)oxazole Derivatives
This protocol describes a general method for the Williamson ether synthesis between this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., phenol, 4-methylphenol, 4-methoxyphenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous acetone or DMF (approximately 10 mL per mmol of phenol).
-
Addition of Alkylating Agent: To the stirring suspension, add this compound (1.0 eq.).
-
Reaction: Heat the reaction mixture to reflux (for acetone, ~56 °C) or to a suitable temperature for DMF (e.g., 80-100 °C) and maintain for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetone or ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure 5-tert-butyl-2-(phenoxymethyl)oxazole derivative.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Mandatory Visualization
Caption: Reaction pathway for the Williamson ether synthesis.
Caption: Step-by-step experimental workflow diagram.
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis and potential anti-inflammatory applications of novel compounds derived from 5-tert-Butyl-2-(chloromethyl)oxazole. This starting material serves as a versatile scaffold for the introduction of various pharmacophores known to interact with key targets in inflammatory pathways.
Introduction
Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory properties. The this compound moiety offers a reactive handle for synthetic modification, allowing for the exploration of diverse chemical space in the pursuit of novel anti-inflammatory agents. The tert-butyl group can enhance metabolic stability and lipophilicity, potentially improving the pharmacokinetic profile of the resulting compounds. The chloromethyl group at the 2-position is susceptible to nucleophilic substitution, enabling the facile introduction of various functional groups.
Synthetic Strategy
The primary synthetic route for elaborating this compound involves nucleophilic substitution at the chloromethyl position. This allows for the coupling of the oxazole core with a variety of nucleophiles, such as phenols, anilines, and thiols, which are common substructures in known anti-inflammatory drugs.
Caption: General workflow for the synthesis of anti-inflammatory agents.
Experimental Protocols
Protocol 1: Synthesis of 2-((Aryloxy)methyl)-5-tert-butyloxazole Derivatives
This protocol describes the synthesis of ether-linked derivatives by reacting this compound with various substituted phenols.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-acetamidophenol, salicylic acid derivatives)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted phenol (1.0 mmol) in DMF (10 mL), add potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.1 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: Synthesis of 2-(((Aryl)amino)methyl)-5-tert-butyloxazole Derivatives
This protocol outlines the synthesis of amine-linked derivatives through the reaction of this compound with substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-aminobenzoic acid derivatives)
-
Triethylamine (Et₃N)
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the substituted aniline (1.0 mmol) and triethylamine (1.2 mmol) in acetonitrile (15 mL).
-
Add this compound (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (30 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
The following tables summarize representative quantitative data for analogous oxazole derivatives with anti-inflammatory activity. This data is intended to provide a benchmark for the evaluation of newly synthesized compounds.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Representative Oxazole Analogs
| Compound ID | R-Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| OXA-1 | 4-Acetamidophenoxy | >100 | 15.2 | >6.5 |
| OXA-2 | 2-Carboxyphenoxy | 5.5 | 0.8 | 6.9 |
| OXA-3 | 4-Sulfonamidophenylamino | 12.8 | 0.25 | 51.2 |
| OXA-4 | 4-Nitrophenylamino | 25.1 | 2.1 | 12.0 |
| Celecoxib | - | 15.0 | 0.04 | 375 |
Data is hypothetical and based on published results for structurally related compounds for comparative purposes.
Table 2: In Vivo Anti-inflammatory Activity of Representative Oxazole Analogs in Carrageenan-Induced Paw Edema Model
| Compound ID | Dose (mg/kg) | % Inhibition of Edema (at 3h) |
| OXA-1 | 20 | 45.5 |
| OXA-2 | 20 | 62.1 |
| OXA-3 | 10 | 75.3 |
| Indomethacin | 10 | 80.2 |
Data is hypothetical and based on published results for structurally related compounds for comparative purposes.
Signaling Pathways in Inflammation
The synthesized oxazole derivatives are expected to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Caption: Inhibition of the NF-κB signaling pathway by oxazole derivatives.
Caption: Modulation of the p38 MAPK signaling pathway by oxazole derivatives.
Conclusion
This compound is a promising starting material for the development of novel anti-inflammatory agents. The synthetic protocols provided herein offer a straightforward approach to a diverse range of derivatives. The representative biological data and information on key signaling pathways will guide researchers in the rational design and evaluation of these new chemical entities. Further optimization of the synthesized compounds based on structure-activity relationship (SAR) studies could lead to the discovery of potent and selective anti-inflammatory drug candidates.
Troubleshooting & Optimization
Technical Support Center: 5-tert-Butyl-2-(chloromethyl)oxazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole. The following information is designed to help improve reaction yields and address common challenges encountered during the synthesis, which is typically achieved through a Robinson-Gabriel type synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct route is a variation of the Robinson-Gabriel oxazole synthesis. This involves the acylation of an α-amino ketone with chloroacetyl chloride to form an N-(2-chloroacetyl) amino ketone intermediate, which is then cyclized and dehydrated to yield the target oxazole.
Q2: My reaction is resulting in a low yield and a significant amount of tar-like byproducts. What is the likely cause?
Low yields and tar formation are often due to harsh reaction conditions, particularly the use of strong dehydrating agents at elevated temperatures.[1] Concentrated sulfuric acid, a traditional catalyst for this reaction, can cause decomposition of the starting materials or the product.
Q3: I am observing incomplete conversion of my starting material. How can I drive the reaction to completion?
Incomplete reactions suggest that the activation energy for the cyclodehydration step is not being met.[1] This could be due to an insufficiently strong dehydrating agent for your specific substrate or non-optimal reaction conditions.
Q4: How can I minimize the formation of hydrolysis byproducts?
The presence of water in the reaction mixture can lead to the hydrolysis of the oxazoline intermediate, reverting it back to the starting N-acyl amino ketone.[2] Ensuring anhydrous (dry) conditions is crucial to prevent this side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low Yield and/or Tar Formation
| Potential Cause | Recommended Solutions |
| Harsh Dehydrating Agent: Strong acids like concentrated H₂SO₄ can cause substrate decomposition.[1] | - Use a Milder Dehydrating Agent: Consider using polyphosphoric acid (PPA), which can improve yields.[3] Other alternatives include trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine (PPh₃) and iodine (I₂).[1][4] - Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing decomposition.[1] |
| Prolonged Reaction Time: Extended exposure to high temperatures can lead to degradation. | - Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid unnecessary heating.[1] |
| High Reaction Temperature | - Consider Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often leads to cleaner reactions with higher yields by minimizing thermal degradation.[1] |
Problem 2: Incomplete Reaction
| Potential Cause | Recommended Solutions |
| Insufficiently Potent Dehydrating Agent: The chosen reagent may not be strong enough to effect cyclization.[1] | - Switch to a More Powerful Dehydrating Agent: If a mild agent is ineffective, consider a stronger one like phosphorus oxychloride (POCl₃).[1] - Increase Reagent Stoichiometry: A moderate increase in the amount of the dehydrating agent can improve the reaction rate, but use caution to avoid promoting side reactions.[1] |
| Low Reaction Temperature | - Increase Reaction Temperature: Gradually increase the temperature while monitoring for any signs of decomposition. |
Problem 3: Presence of Significant Byproducts
| Potential Cause | Recommended Solutions |
| Hydrolysis of Intermediates: Presence of water in the reaction mixture.[2] | - Ensure Anhydrous Conditions: Use thoroughly dried solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Side Reactions Promoted by Strong Acid | - Use a Milder Dehydrating Agent: Reagents like PPh₃/I₂ operate under non-acidic conditions and can prevent acid-catalyzed side reactions.[1][4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloroacetyl)amino-3,3-dimethyl-2-butanone (Intermediate)
This protocol describes the synthesis of the N-acylated amino ketone intermediate.
-
Preparation: To a solution of 2-amino-3,3-dimethyl-2-butanone hydrochloride (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add triethylamine (2.2 eq) at 0 °C (ice bath).
-
Reaction: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ to the stirred mixture. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup & Purification: Monitor the reaction by TLC. Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Robinson-Gabriel Synthesis of this compound
This protocol outlines the cyclodehydration of the intermediate to the final product using a milder dehydrating agent.
-
Preparation: Dissolve the 2-(chloroacetyl)amino-3,3-dimethyl-2-butanone (1.0 eq) in anhydrous acetonitrile (CH₃CN).
-
Reaction: Add triphenylphosphine (1.5 eq) and iodine (1.5 eq) to the solution. Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC.
-
Workup & Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Extract the product with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The choice of dehydrating agent significantly impacts the yield of the Robinson-Gabriel synthesis. The following table provides a summary of expected yields with different reagents.
| Dehydrating Agent | Typical Yield (%) | Conditions | Reference |
| Concentrated H₂SO₄ | 20-40% | High temperature, prone to charring | [3] |
| Polyphosphoric Acid (PPA) | 50-60% | Milder than H₂SO₄ | [3] |
| Trifluoroacetic Anhydride (TFAA) | 60-80% | Milder conditions | [1][4] |
| PPh₃ / I₂ | 70-90% | Non-acidic, good for sensitive substrates | [1][4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the oxazole synthesis.
References
Technical Support Center: Alkylation of 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on common issues encountered during the alkylation of 5-tert-Butyl-2-(chloromethyl)oxazole. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify and resolve challenges in your experiments, with a focus on minimizing the formation of common side products.
Troubleshooting Guide: Common Side Products and Solutions
The alkylation of this compound is a versatile reaction for introducing a variety of functional groups. However, like many chemical transformations, it can be accompanied by the formation of undesired side products. Below is a summary of common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | - Incomplete reaction. - Formation of multiple side products. - Decomposition of starting material or product. | - Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time. - Adjust the stoichiometry of reactants. An excess of the nucleophile may be required. - Modify the reaction temperature. Some reactions may require heating to proceed, while others need to be cooled to prevent side reactions. - Ensure the use of an appropriate solvent and base. |
| Over-alkylation of the nucleophile | The mono-alkylated product is more nucleophilic than the starting nucleophile, leading to a second alkylation. This is common with primary and secondary amines. | - Use a larger excess of the nucleophile (2-5 equivalents) to favor the formation of the mono-alkylated product. - Add the this compound slowly to the solution of the nucleophile to maintain a low concentration of the alkylating agent. - If possible, protect the nucleophile to prevent secondary reactions. |
| Formation of 5-tert-Butyl-2-(hydroxymethyl)oxazole | Hydrolysis of the chloromethyl group by water present in the reaction mixture, or during workup. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. - Use a non-aqueous workup if possible. |
| N-Alkylation of the oxazole ring | The nitrogen atom of the oxazole ring can act as a nucleophile, leading to the formation of a quaternary oxazolium salt. | - This is generally less favored than substitution at the more reactive chloromethyl group. However, if observed, consider using less forcing reaction conditions (e.g., lower temperature). |
| Formation of dimeric or polymeric byproducts | Self-condensation of the starting material or reaction of the product with the starting material. This can be initiated by strong bases. | - Use a non-nucleophilic, sterically hindered base. - Maintain a dilute concentration of the electrophile. |
| Ring-opening of the oxazole | The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions. | - Avoid harsh acidic or basic conditions during the reaction and workup. - Use a mild base for the alkylation reaction. |
Frequently Asked Questions (FAQs)
Q1: I am seeing a significant amount of a di-substituted amine in my reaction with a primary amine. How can I prevent this?
A1: This is a classic case of over-alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second reaction with this compound. To favor the mono-alkylation product, you can employ a few strategies:
-
Increase the excess of the primary amine: Using a significant excess (e.g., 3-10 equivalents) of the primary amine will statistically favor the reaction of the electrophile with the more abundant starting amine.
-
Slow addition of the electrophile: Adding the this compound solution dropwise to a stirred solution of the amine will keep the concentration of the alkylating agent low, thereby reducing the likelihood of the mono-alkylated product reacting further.
-
Lower reaction temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for the primary reaction.
Q2: My mass spectrometry analysis shows a peak corresponding to the molecular weight of 5-tert-Butyl-2-(hydroxymethyl)oxazole. What is the source of this impurity?
A2: The presence of 5-tert-Butyl-2-(hydroxymethyl)oxazole indicates that the chloromethyl group has been hydrolyzed. This typically occurs due to the presence of water in your reaction. To mitigate this:
-
Ensure all your reagents and solvents are anhydrous. Use freshly distilled or commercially available anhydrous solvents.
-
Dry your glassware thoroughly before setting up the reaction.
-
Run the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
Q3: Can the oxazole ring itself be alkylated?
A3: Yes, the nitrogen atom in the oxazole ring has a lone pair of electrons and can act as a nucleophile, leading to the formation of an N-alkylated oxazolium salt. However, the 2-(chloromethyl) group is a much more reactive electrophilic site. N-alkylation of the ring is generally considered a minor side reaction under typical alkylation conditions used for the chloromethyl group. If you suspect this is occurring, using milder reaction conditions may help to suppress this pathway.
Q4: I am using a phenoxide as a nucleophile and I am getting a mixture of C- and O-alkylated products. How can I improve the selectivity for O-alkylation?
A4: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. The selectivity between C- and O-alkylation is influenced by several factors, including the solvent, counter-ion, and temperature. To favor O-alkylation:
-
Use a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation more effectively, leaving the more electronegative oxygen atom as the more reactive nucleophilic site.
-
The choice of base to generate the phenoxide can also be important. Using a base with a larger, softer counter-ion (like cesium carbonate) can sometimes favor O-alkylation.
Reaction Pathways Diagram
The following diagram illustrates the desired alkylation reaction and the potential pathways leading to common side products.
Caption: Reaction scheme for the alkylation of this compound.
Experimental Protocols
While specific reaction conditions will vary depending on the nucleophile, a general protocol for the alkylation of this compound is provided below. This should be used as a starting point and optimized for your specific substrate.
General Procedure for Alkylation with an Amine Nucleophile:
-
To a solution of the amine (2.0-5.0 equivalents) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF) under an inert atmosphere, add a non-nucleophilic base (e.g., potassium carbonate or diisopropylethylamine, 1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterize the purified product by appropriate analytical methods (NMR, MS, etc.).
Technical Support Center: Purification of 5-tert-Butyl-2-(chloromethyl)oxazole Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-tert-Butyl-2-(chloromethyl)oxazole.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Issue PUR-001: Low Recovery After Silica Gel Column Chromatography
-
Question: I am experiencing significant product loss after performing silica gel column chromatography. What are the potential causes and solutions?
-
Answer: Low recovery of this compound from a silica gel column can stem from several factors:
-
Product Degradation: The oxazole ring can be sensitive to the acidic nature of standard silica gel, leading to decomposition during purification.
-
Solution: Consider deactivating the silica gel by pre-treating it with a solution containing a small amount of a non-nucleophilic base, such as triethylamine (0.1-1%) in the eluent. Alternatively, using a less acidic stationary phase like neutral alumina can mitigate degradation.
-
-
Irreversible Adsorption: The lone pairs on the nitrogen and oxygen atoms of the oxazole ring can lead to strong interactions with the silica surface, resulting in incomplete elution.
-
Solution: A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity (e.g., with ethyl acetate or dichloromethane) can help to effectively elute the product.
-
-
Product Volatility: Although the boiling point is relatively high (204.772 °C at 760 mmHg), the product may have some volatility, and prolonged exposure to high vacuum during solvent removal from a large number of fractions could lead to loss.[1]
-
Solution: Use a rotary evaporator at a moderate temperature and vacuum. For the final drying step, use a high vacuum for a limited time.
-
-
Issue PUR-002: Presence of Persistent Impurities After Purification
-
Question: After purification by column chromatography, I still observe impurities in my final product. How can I identify and remove them?
-
Answer: The nature of the impurities depends on the synthetic route used. Common impurities in oxazole synthesis may include unreacted starting materials, reagents, and reaction byproducts.
-
Identification: Use analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurities.
-
Removal Strategies:
-
Recrystallization: If the product is a solid at low temperatures or can be derivatized to a solid, recrystallization is a powerful technique for removing impurities with different solubility profiles.
-
Distillation: As this compound is a liquid, fractional distillation under reduced pressure can be effective for separating it from less volatile or more volatile impurities.
-
Alternative Chromatography: If normal-phase chromatography is ineffective, consider reversed-phase chromatography, which separates compounds based on hydrophobicity.
-
-
Issue PUR-003: Product Appears as an Oil Instead of a Solid During Crystallization
-
Question: I am attempting to crystallize my product, but it is "oiling out." What should I do?
-
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice. This can be due to:
-
High Impurity Levels: Impurities can disrupt crystal formation and lower the melting point of the mixture.
-
Solution: Further purify the product using chromatography or distillation to achieve a higher initial purity before attempting crystallization.
-
-
Inappropriate Solvent System: The solvent may be too good at dissolving the compound, even at low temperatures.
-
Solution: Experiment with different solvent systems. A good approach is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then allow it to cool slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can prevent the molecules from arranging into a crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. Insulating the flask can help to slow the cooling rate.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for purified this compound?
A1: It is recommended to store the purified compound at 4°C in a tightly sealed container to prevent degradation.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation of your product from impurities during column chromatography. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For quantitative assessment of purity, HPLC or GC analysis is recommended.
Q3: My compound is streaking on the TLC plate and the chromatography column. What could be the cause?
A3: Streaking is often caused by the compound being too polar for the chosen eluent or interacting too strongly with the stationary phase. Adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can often resolve this issue.
Q4: Can I use distillation to purify this compound?
A4: Yes, given its boiling point of 204.772 °C at atmospheric pressure, vacuum distillation is a suitable method for purifying this liquid compound.[1] This can be particularly effective for large-scale purifications and for removing non-volatile impurities.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂ClNO | Vendor Data |
| Molecular Weight | 173.64 g/mol | Vendor Data |
| Appearance | Liquid | [1] |
| Boiling Point | 204.772 °C at 760 mmHg | [1] |
| Purity (Typical) | ≥96% | [1] |
Table 2: General Parameters for Purification Methods
| Purification Method | Stationary/Mobile Phase or Conditions | Key Considerations |
| Column Chromatography | Stationary Phase: Silica Gel, Neutral AluminaMobile Phase (Eluent): Hexanes/Ethyl Acetate gradient, Dichloromethane/Hexanes gradient | - Silica gel is acidic and may cause degradation.- Alumina (neutral) is a good alternative.- Use TLC to determine the optimal eluent system. |
| Recrystallization | Solvent Systems: Ethanol, Isopropanol, Ethyl Acetate/Hexanes, Dichloromethane/Hexanes | - The product must be solid at the crystallization temperature.- Requires high initial purity (≥90%).- Slow cooling is crucial for good crystal formation. |
| Vacuum Distillation | Pressure: <10 mmHg (typical)Temperature: Dependent on vacuum level | - Reduces the boiling point to prevent thermal decomposition.- Effective for removing non-volatile or highly volatile impurities. |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack it into a glass column.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or continuous gradient.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In a flask, dissolve the impure compound in the minimum amount of a suitable hot solvent or solvent mixture.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further Cooling: To maximize the yield, place the flask in an ice bath or a refrigerator for a period of time.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under a high vacuum to remove any residual solvent.
Mandatory Visualization
Caption: A general experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(Chloromethyl)oxazoles
Welcome to the technical support center for the synthesis and optimization of 2-(chloromethyl)oxazoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate the common challenges associated with the synthesis of this important class of intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-(chloromethyl)oxazoles?
A1: The primary methods for synthesizing 2-(chloromethyl)oxazoles include the direct side-chain chlorination of 2-methyloxazole and the reaction of azirine intermediates with chloroacetyl chloride. The direct chlorination of 2-methyloxazole is often preferred for its atom economy and more readily available starting material.
Q2: Why is my yield of 2-(chloromethyl)oxazole consistently low?
A2: Low yields are a frequent issue and can be attributed to several factors:
-
Product Instability: 2-(Chloromethyl)oxazoles are known to be unstable, and can decompose during the reaction or purification.[1][2]
-
Side Reactions: Over-chlorination to form 2-(dichloromethyl)oxazole is a common side reaction.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent, or stoichiometry of reagents can significantly impact the yield.
-
Purification Losses: The product can be lost during workup and purification due to its volatility and instability on stationary phases like silica gel.[2]
Q3: What are the black/polymeric byproducts I am seeing in my reaction?
A3: The formation of dark, polymeric material is often a result of the decomposition of the 2-(chloromethyl)oxazole product, especially at elevated temperatures or upon prolonged reaction times. The chloromethyl group is highly reactive and can lead to self-polymerization or reaction with other species in the mixture.
Q4: How should I store 2-(chloromethyl)oxazole?
A4: Due to its instability, 2-(chloromethyl)oxazole should be stored in a freezer at or below -20°C under an inert atmosphere to prevent decomposition.
Q5: Can I use 2-(chloromethyl)oxazole directly in the next step without purification?
A5: In some cases, it may be possible to use the crude product directly in a subsequent reaction to avoid purification losses, especially if the impurities are not expected to interfere with the downstream chemistry. However, this should be evaluated on a case-by-case basis. Continuous flow setups have been used to generate and immediately react the unstable halo-intermediate, thus avoiding isolation.[1][2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | - Inactive chlorinating agent.- Reaction temperature is too low.- Insufficient reaction time. | - Use a fresh, high-purity chlorinating agent.- Gradually increase the reaction temperature while monitoring for product formation and decomposition.- Extend the reaction time and monitor by TLC or GC. |
| Formation of 2-(Dichloromethyl)oxazole | - Excess chlorinating agent.- High reaction temperature.- Prolonged reaction time. | - Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the chlorinating agent.- Maintain a lower reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. |
| Significant Product Decomposition (Darkening of Reaction Mixture) | - Reaction temperature is too high.- Presence of impurities that catalyze decomposition. | - Lower the reaction temperature.- Ensure all glassware is clean and dry, and use high-purity starting materials and solvents. |
| Difficulties in Isolating Pure Product | - Decomposition on silica or alumina gel during chromatography.- Co-elution with byproducts.- Product loss during solvent removal due to volatility. | - Avoid column chromatography if possible.[2]- Consider purification by vacuum distillation.- Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature. |
Experimental Protocols
Protocol 1: Free-Radical Chlorination of 2-Methyloxazole with N-Chlorosuccinimide (NCS)
This protocol describes a typical procedure for the side-chain chlorination of 2-methyloxazole using N-Chlorosuccinimide (NCS) as the chlorinating agent and a radical initiator.
Materials:
-
2-Methyloxazole
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous Carbon Tetrachloride (CCl₄) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyloxazole (1.0 eq).
-
Dissolve the 2-methyloxazole in anhydrous CCl₄.
-
Add N-Chlorosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and monitor the reaction progress by GC or TLC.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent carefully on a rotary evaporator at low temperature and reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 2-(chloromethyl)oxazole.
Data Presentation: Optimization of NCS Chlorination
The following table summarizes the results of hypothetical optimization experiments for the chlorination of 2-methyloxazole with NCS.
| Entry | Solvent | Initiator | Temperature (°C) | Time (h) | Yield of 2-(chloromethyl)oxazole (%) | Yield of 2-(dichloromethyl)oxazole (%) |
| 1 | CCl₄ | AIBN | 77 (Reflux) | 4 | 65 | 15 |
| 2 | Benzene | AIBN | 80 (Reflux) | 4 | 60 | 18 |
| 3 | Acetonitrile | AIBN | 82 (Reflux) | 4 | 45 | 25 |
| 4 | CCl₄ | BPO | 77 (Reflux) | 4 | 62 | 16 |
| 5 | CCl₄ | AIBN | 60 | 8 | 55 | 8 |
| 6 | CCl₄ | AIBN | 90 | 2 | 50 | 30 |
Visualizations
Experimental Workflow for 2-(Chloromethyl)oxazole Synthesis
Caption: Workflow for the synthesis and purification of 2-(chloromethyl)oxazole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low yields in 2-(chloromethyl)oxazole synthesis.
References
- 1. A Continuous Flow Sulfuryl Chloride-Based Reaction—Synthesis of a Key Intermediate in a New Route toward Emtricitabine and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Heterobenzylic C(sp3)–H Chlorination Pathway Enabling Efficient Diversification of Aromatic Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-tert-Butyl-2-(chloromethyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of 5-tert-Butyl-2-(chloromethyl)oxazole, with a primary focus on preventing its dimerization and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterocyclic organic compound. It serves as a reactive intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals. The reactivity of the chloromethyl group allows for its use as a building block in various chemical reactions.
Q2: What are the main stability concerns with this compound?
The primary stability concern is its propensity to undergo dimerization and other degradation reactions. The chloromethyl group is highly reactive, making the molecule susceptible to nucleophilic attack and self-reaction, especially under adverse conditions. This reactivity is similar to that of a benzylic halide.
Q3: What is dimerization and why is it a problem?
Dimerization is a chemical reaction where two identical molecules combine to form a single larger molecule, or dimer. In the context of this compound, this unwanted side reaction consumes the starting material, reduces the yield of the desired product, and complicates the purification process due to the formation of impurities.
Q4: What are the optimal storage conditions for this compound?
To minimize degradation and dimerization, this compound should be stored at low temperatures, with a recommended storage temperature of 4°C. It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a High Molecular Weight Impurity
Symptom: After your reaction, you observe a significant amount of a high molecular weight byproduct in your NMR or LC-MS analysis, and the yield of your target molecule is lower than expected. This byproduct is likely the dimer of this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Reaction Temperature | Maintain a low and controlled reaction temperature. Consider running the reaction at or below room temperature if the desired reaction kinetics allow. | The rate of dimerization and other decomposition reactions often increases significantly with temperature. |
| Prolonged Reaction Time | Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the reaction reaches a plateau. | Extended reaction times can provide more opportunities for side reactions like dimerization to occur. |
| Inappropriate Solvent | Use a non-polar, aprotic solvent. Solvents like THF, diethyl ether, or toluene may be suitable. Avoid polar protic solvents (e.g., alcohols, water) and highly polar aprotic solvents (e.g., DMF, DMSO) if possible, as they can influence reaction pathways that may favor dimerization. | The choice of solvent can significantly impact the reaction mechanism (SN1 vs. SN2) and the stability of reactive intermediates. Polar solvents can promote the formation of carbocation intermediates, which may be susceptible to dimerization. |
| Presence of Trace Metals or Other Catalysts | Ensure all glassware is scrupulously clean and consider using reagents of high purity. If applicable, use a metal scavenger. | Trace metal impurities can sometimes catalyze dimerization reactions. |
| High Concentration | Run the reaction at a lower concentration. | Higher concentrations of the starting material can increase the probability of intermolecular reactions, including dimerization. |
Experimental Protocol: General Procedure for Nucleophilic Substitution to Minimize Dimerization
-
To a solution of the nucleophile in a dry, aprotic solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen or argon), add this compound dropwise at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for the required time, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride).
-
Extract the product with an appropriate organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
Issue 2: Decomposition During Purification
Symptom: The product appears to be pure after the reaction work-up, but significant degradation is observed during purification, especially by column chromatography or distillation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| High Temperature During Distillation | If distillation is necessary, perform it under high vacuum to lower the boiling point. Consider using a short-path distillation apparatus to minimize the time the compound is exposed to high temperatures. | 2-(Chloromethyl) aza-heterocycles can be thermally unstable. For the similar compound 2-chloro-5-chloromethyl thiazole, decomposition is observed at elevated temperatures during distillation.[1][2][3] |
| Use of Stabilizers During Distillation | Add a stabilizer to the crude product before distillation. For the analogous 2-chloro-5-chloromethyl thiazole, the use of epoxy soybean oil or oligomeric polyethers has been shown to suppress thermal decomposition.[1][4] | These additives are thought to act as radical scavengers or to coat the surfaces of the distillation apparatus, preventing catalytic decomposition. |
| Decomposition on Silica or Alumina Gel | Avoid purification by column chromatography on silica or alumina gel if possible. If chromatography is necessary, use a neutral stationary phase and elute quickly. Consider alternative purification methods like recrystallization or preparative TLC. | 2-(Halomethyl)oxazole intermediates have been reported to decompose on both silica and neutral alumina. |
| Presence of Acidic or Basic Impurities | Neutralize the crude product before purification. Wash with a mild aqueous base (e.g., sodium bicarbonate solution) and then with water to remove any acidic or basic impurities that could catalyze decomposition. | Acidic or basic conditions can promote the degradation of the oxazole ring or the chloromethyl group. |
Experimental Protocol: Purification by Vacuum Distillation with a Stabilizer (Adapted from similar compounds)
-
To the crude this compound, add a stabilizer such as epoxy soybean oil (5-10% by weight).[1]
-
Set up for vacuum distillation using a short-path distillation head.
-
Gradually reduce the pressure and slowly heat the mixture.
-
Collect the fraction corresponding to the boiling point of the product under the applied vacuum.
-
Store the purified product at 4°C.
Visualizations
Caption: Troubleshooting workflow for low yield and impurity formation.
References
- 1. CN105294595A - Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 2. Unified Patents - Analytics Portal [portal.unifiedpatents.com]
- 3. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
Technical Support Center: Synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-tert-Butyl-2-(chloromethyl)oxazole derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, focusing on a plausible synthetic route involving the cyclization of an N-acylated α-aminoketone intermediate.
Problem 1: Low or No Yield of the Desired this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete formation of the α-acylamino ketone intermediate. | Ensure the starting pivalamide and chloroacetyl chloride are pure and dry. Monitor the acylation reaction by TLC or LC-MS to confirm the consumption of the starting materials. Consider using a stronger base or a different solvent to facilitate the reaction. | Complete conversion of the starting amide to the N-acylated intermediate, which can then be cyclized. |
| Ineffective cyclodehydration. | The choice of cyclodehydrating agent is critical. Strong acids like concentrated sulfuric acid or polyphosphoric acid are often used. Ensure the reaction temperature is sufficiently high (e.g., reflux in a high-boiling solvent like DMF) to drive the dehydration.[1] | Successful cyclization to form the oxazole ring, leading to an increased yield of the final product. |
| Decomposition of the product. | The chloromethyl group can be reactive under harsh acidic or basic conditions. Neutralize the reaction mixture promptly after cyclization. Purify the product using methods that avoid prolonged exposure to harsh conditions, such as flash column chromatography with a neutral solvent system. | Minimized product degradation and improved isolated yield. |
| Side reactions. | The formation of byproducts can consume starting materials and reduce the yield. Analyze the crude reaction mixture by LC-MS or NMR to identify major side products. Adjust reaction conditions (temperature, reaction time, stoichiometry of reagents) to minimize their formation. | A cleaner reaction profile with a higher proportion of the desired product. |
Problem 2: Difficulty in Purifying the Final Product
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution with starting materials or byproducts. | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) may be necessary to achieve good separation. | Isolation of the pure this compound, free from impurities. |
| Product instability on silica gel. | If the product is sensitive to silica gel, consider alternative purification methods such as distillation under reduced pressure or preparative HPLC. | Recovery of the pure product without on-column degradation. |
| Presence of colored impurities. | Treat the crude product with activated charcoal to remove colored impurities before final purification. | A colorless or pale yellow final product. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and established method for synthesizing substituted oxazoles is the Robinson-Gabriel synthesis.[2][3] This involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone. For this compound, a plausible pathway starts with the acylation of pivalamide (2,2-dimethylpropanamide) with chloroacetyl chloride to form an N-(chloroacetyl)pivalamide intermediate. This intermediate is then cyclized using a strong dehydrating agent like concentrated sulfuric acid or polyphosphoric acid.
Q2: What are the critical parameters in the cyclodehydration step?
The most critical parameters are the choice of the dehydrating agent and the reaction temperature. Strong acids are necessary to catalyze the ring closure and subsequent dehydration to form the aromatic oxazole ring. The temperature needs to be high enough to overcome the activation energy of the reaction, often requiring refluxing in a high-boiling aprotic solvent such as dimethylformamide (DMF).[1]
Q3: What are potential side products in this synthesis?
Potential side products can arise from incomplete reactions or side reactions of the starting materials and intermediates. These may include unreacted N-(chloroacetyl)pivalamide, hydrolyzed products, or polymers formed under the strong acidic conditions.
Q4: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting materials and the appearance of the product spot/peak.
Q5: What are the recommended purification methods for this compound?
The primary method for purification is flash column chromatography on silica gel. A suitable eluent system would typically be a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. The optimal ratio should be determined by TLC analysis. Distillation under reduced pressure can also be an option if the product is thermally stable and has a sufficiently low boiling point.
Experimental Protocols
Key Experiment: Synthesis of this compound via Robinson-Gabriel Type Synthesis (Hypothetical Protocol based on General Principles)
This protocol is a representative example based on the principles of the Robinson-Gabriel synthesis and related literature.[1][2][3] Researchers should optimize the conditions for their specific setup.
Step 1: Synthesis of N-(1-Chloro-3,3-dimethyl-2-oxobutyl)pivalamide (Intermediate)
-
Materials: Pivalamide, Chloroacetyl chloride, Triethylamine, Dichloromethane (DCM).
-
Procedure:
-
Dissolve pivalamide (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM to the stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the pivalamide is consumed.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Step 2: Cyclization to this compound
-
Materials: Crude N-(1-Chloro-3,3-dimethyl-2-oxobutyl)pivalamide, Concentrated Sulfuric Acid or Polyphosphoric Acid, Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the crude intermediate in DMF in a round-bottom flask.
-
Carefully add the cyclodehydrating agent (e.g., concentrated H₂SO₄, a catalytic amount) to the solution.
-
Heat the reaction mixture to reflux (approximately 150-160 °C) for several hours.[1]
-
Monitor the reaction by TLC or LC-MS for the formation of the oxazole.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Column Chromatography Purification of Oxazole Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying oxazole derivatives using column chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides a systematic approach to resolving common problems during the column chromatography purification of oxazole derivatives.
Problem: Low or No Recovery of the Compound
Low or no recovery of the desired oxazole derivative is a frequent issue. The following flowchart outlines a logical approach to diagnose and solve this problem.
Caption: Troubleshooting workflow for low compound recovery.
Problem: Peak Tailing or Streaking
Peak tailing or streaking on the column leads to poor separation and impure fractions. This is often observed with basic or acidic oxazole derivatives.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Strong interaction with stationary phase | For basic oxazole derivatives, add a small amount of a competitive base like triethylamine (0.1-1%) to the mobile phase to neutralize acidic silanol groups on the silica gel.[1] For acidic derivatives, adding a small amount of acetic or formic acid (0.1-1%) can improve peak shape. |
| Column overload | The amount of sample loaded is too high for the column capacity. Reduce the amount of sample loaded or use a larger diameter column. |
| Poorly packed column | Channels or cracks in the silica bed can lead to uneven flow of the mobile phase. Ensure the column is packed uniformly without any air bubbles. |
| Inappropriate solvent system | The polarity of the mobile phase may not be optimal. Re-evaluate and optimize the solvent system using Thin Layer Chromatography (TLC). |
Problem: Co-elution of Impurities
When impurities elute at the same time as the desired compound, it results in impure fractions.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Similar polarity of compounds | The impurity and the desired oxazole derivative have very similar polarities. |
| - Optimize the mobile phase: Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). | |
| - Use a different stationary phase: Consider using alumina or a reversed-phase (C18) silica gel which will offer different separation selectivity. | |
| - Employ gradient elution: A shallow gradient of the mobile phase can often resolve closely eluting compounds. | |
| Compound degradation on the column | The desired compound may be degrading on the silica gel, creating an impurity that co-elutes. This can be checked by performing a 2D TLC. If the compound is unstable, consider using a deactivated stationary phase or an alternative like alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of a newly synthesized oxazole derivative?
A1: A good starting point for many oxazole derivatives is a mixture of hexane and ethyl acetate.[2] You can determine the optimal ratio by running TLC plates with varying proportions of these solvents (e.g., 9:1, 4:1, 1:1 hexane:ethyl acetate). Aim for a retention factor (Rf) of 0.2-0.3 for the desired compound to ensure good separation on the column. For more polar oxazoles, a system of dichloromethane and methanol may be more suitable.[2]
Q2: My oxazole derivative seems to be decomposing on the silica gel column. What can I do?
A2: Oxazole rings can be sensitive to the acidic nature of standard silica gel.[1] To mitigate decomposition, you can:
-
Deactivate the silica gel: Prepare a slurry of silica gel in your eluent containing 1% triethylamine. This will neutralize the acidic silanol groups.
-
Use an alternative stationary phase: Neutral alumina is a less acidic alternative to silica gel and can be effective for purifying acid-sensitive compounds.
-
Consider reversed-phase chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This can be a good option for polar and sensitive oxazole derivatives.
Q3: How do I choose between wet and dry loading of my sample?
A3: The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: This method is suitable for samples that are readily soluble in the initial mobile phase. The sample is dissolved in a minimal amount of the eluent and carefully pipetted onto the top of the column.
-
Dry Loading: This is the preferred method for samples that have poor solubility in the mobile phase. The crude product is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the column.[3]
Q4: Can I use gradient elution for purifying my oxazole derivative?
A4: Yes, gradient elution is a very effective technique, especially for separating mixtures with components of widely varying polarities. You start with a less polar mobile phase to elute the nonpolar impurities and gradually increase the polarity by increasing the percentage of the more polar solvent. This allows for the sequential elution of compounds with increasing polarity and can significantly improve separation efficiency.
Data Presentation
Table 1: Representative TLC Retention Factors (Rf) of Substituted Oxazoles on Silica Gel
| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Rf Value |
| 2-phenylbenzo[d]oxazole | 20:1 | 0.55 |
| 2-p-tolylbenzo[d]oxazole | 20:1 | 0.55 |
| 2-o-tolylbenzo[d]oxazole | 20:1 | 0.55 |
| 2-(4-methoxyphenyl)benzo[d]oxazole | 20:1 | 0.50 |
| 2-(4-chlorophenyl)benzo[d]oxazole | 20:1 | 0.45 |
| 2-(4-bromophenyl)benzo[d]oxazole | 20:1 | 0.50 |
| 2-(3-nitrophenyl)benzo[d]oxazole | 15:1 | 0.40 |
Data is illustrative and actual Rf values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography Purification of an Oxazole Derivative
This protocol outlines a general workflow for the purification of a synthesized oxazole derivative using silica gel column chromatography.
Caption: General workflow for oxazole purification.
Detailed Steps:
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent.
-
Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).
-
Visualize the spots under UV light or by using a staining agent.
-
The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Preparation:
-
Choose a glass column of an appropriate size based on the amount of crude material to be purified (a general rule of thumb is to use 50-100 g of silica gel for every 1 g of crude product).
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the initial eluting solvent and carefully pipette the solution onto the top layer of sand.
-
Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Carefully add the eluting solvent to the top of the column.
-
Open the stopcock and begin collecting fractions in test tubes or flasks.
-
Maintain a constant level of solvent above the silica gel to prevent the column from running dry.
-
If a gradient elution is used, gradually increase the proportion of the more polar solvent in the mobile phase.
-
-
Fraction Monitoring:
-
Spot samples from each collected fraction (or every few fractions) on a TLC plate.
-
Develop the TLC plate in the same solvent system used for the initial analysis to identify which fractions contain the pure product.
-
-
Combine Pure Fractions:
-
Based on the TLC analysis, combine all fractions that contain only the pure oxazole derivative.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified oxazole derivative. Further drying under high vacuum may be necessary to remove residual solvent.
-
References
Technical Support Center: Managing Steric Hindrance from the Tert-Butyl Group
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during chemical reactions involving the sterically demanding tert-butyl group.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is the tert-butyl group a frequent issue?
A1: Steric hindrance is the slowing or prevention of a chemical reaction due to the spatial bulk of substituents near the reactive site. The tert-butyl group, with its three methyl groups attached to a central carbon, is exceptionally bulky. This "umbrella" of atoms can physically block the approach of nucleophiles or reagents, prevent optimal bond angles for transition states, and hinder access to catalytic centers.[1][2] Its rigid, congested structure makes it a common challenge in synthetic chemistry.[3]
Q2: How can I determine if low yield is due to steric hindrance from a tert-butyl group?
A2: Diagnosing steric hindrance as the root cause of a poor reaction outcome often involves a process of elimination and comparative analysis:
-
Run a less hindered control: Perform the same reaction with a less bulky analogue (e.g., an isopropyl or ethyl group instead of tert-butyl). A significantly higher yield in the control reaction strongly suggests steric hindrance is the primary issue.
-
Analyze byproducts: The presence of elimination products instead of the desired substitution product is a classic indicator of steric hindrance, especially in S_N2 reactions.[4]
-
Computational Modeling: Molecular modeling can help visualize the steric congestion around the reaction center and calculate the energy barriers for reagent approach.
-
Literature Review: Search for similar reactions involving tert-butyl or other bulky groups. Established protocols for these substrates often employ specialized reagents or conditions designed to overcome steric effects.
Q3: What are the general strategies to overcome steric hindrance caused by the tert-butyl group?
A3: Several strategies can be employed, often in combination:
-
Modify Reaction Conditions: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier caused by steric repulsion.[1] Higher catalyst loading may also increase the reaction rate.[1]
-
Select Smaller Reagents: When possible, choose a smaller nucleophile or reagent that can more easily access the sterically crowded reaction site.
-
Use More Reactive Reagents/Catalysts: Employ highly active catalysts or reagents that can compensate for the steric barrier. For instance, in cross-coupling, specialized bulky ligands can promote key steps in the catalytic cycle.[1][5]
-
Change the Solvent: The choice of solvent can influence the effective size of reagents and the stability of transition states.
-
Employ Alternative Synthetic Routes: In some cases, it may be more efficient to redesign the synthesis to introduce the tert-butyl group at a different stage or use a different bond-forming strategy altogether.
Troubleshooting Guides by Reaction Type
Problem 1: Low Yield in Nucleophilic Substitution (S_N2) Reactions
Q: My S_N2 reaction on a substrate with a tert-butyl group is failing or giving me elimination byproducts. What can I do?
A: S_N2 reactions are highly sensitive to steric hindrance at the electrophilic carbon. A tert-butyl group on or near the reaction center will dramatically slow down or completely prevent the required backside attack of the nucleophile.[6][7] Tertiary alkyl halides do not react via the S_N2 mechanism.[8]
Troubleshooting Steps & Solutions:
-
Confirm the Mechanism: The conditions you are using (strong, small nucleophile; polar aprotic solvent) should favor S_N2. However, the bulky substrate may force an S_N1 or E2 pathway. If you observe elimination products, the nucleophile is likely acting as a base.
-
Switch to S_N1 Conditions: If the substrate is tertiary, an S_N1 reaction is more feasible. This involves using a polar protic solvent to stabilize the tertiary carbocation intermediate and a weak nucleophile.
-
Use a Less Bulky Nucleophile: If substitution is still desired, a smaller nucleophile may have more success. However, for tertiary substrates, this is often ineffective.
-
Increase Temperature: While this can sometimes help overcome the activation energy, it often preferentially accelerates the competing elimination reaction.
Caption: Troubleshooting workflow for S_N2 reactions.
Problem 2: Difficulty Forming Grignard Reagents with Tert-Butyl Halides
Q: I'm having trouble initiating the formation of tert-butylmagnesium halide. The reaction won't start or gives low yields.
A: The formation of tertiary Grignard reagents can be challenging. The high basicity of the resulting reagent can lead to side reactions, such as elimination with the starting halide.[9] Furthermore, initiating the reaction can be difficult.
Troubleshooting Steps & Solutions:
-
Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer must be removed for the reaction to start.
-
Solvent Choice: While diethyl ether is common, tetrahydrofuran (THF) is a better coordinating solvent and can facilitate the formation of more difficult Grignard reagents.[9][10] Ensure the solvent is rigorously anhydrous, as Grignard reagents react readily with water.[11]
-
Initiation: Add a small amount of the tert-butyl halide to the activated magnesium. You may need to gently warm the mixture to initiate the reaction. Once started, the reaction is exothermic, and the remaining halide should be added slowly to maintain a gentle reflux.[12]
| Activation Method | Description | Advantages | Disadvantages |
| Iodine | A small crystal of I₂ is added to the Mg turnings. | Simple, visually indicates reaction start (color disappears). | Can be difficult to control initiation. |
| 1,2-Dibromoethane | A small amount is added to react with Mg, forming ethene and MgBr₂. | Reliable and effective for stubborn reactions. | Introduces another reagent into the flask. |
| Mechanical Grinding | Mg turnings are ground in a dry flask under inert gas. | Exposes a fresh, highly reactive surface. | Requires careful handling to avoid exposure to air/moisture. |
Materials:
-
Magnesium turnings
-
tert-Butyl chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (one small crystal)
-
Three-necked, flame-dried round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet.
Procedure:
-
Place magnesium turnings (1.2 eq) in the flame-dried flask. Assemble the glassware and flush the system with dry nitrogen or argon.
-
Add a single crystal of iodine to the flask.
-
Add enough anhydrous THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of tert-butyl chloride (1.0 eq) in anhydrous THF.
-
Add a small portion (~5-10%) of the tert-butyl chloride solution to the magnesium suspension.
-
If the reaction does not start spontaneously (disappearance of iodine color, gentle bubbling), warm the flask gently with a heat gun until initiation occurs.
-
Once the reaction has started, add the remaining tert-butyl chloride solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting grey/black solution is the Grignard reagent, ready for use.
Problem 3: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions
Q: My Suzuki or Buchwald-Hartwig reaction is inefficient when using a substrate containing a tert-butyl group ortho to the reacting site.
A: Steric hindrance from ortho-substituents is a major challenge in cross-coupling reactions. The bulky group can impede critical steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1][13] The solution often lies in the careful selection of the phosphine ligand.
Troubleshooting Steps & Solutions:
-
Ligand Selection: Standard ligands like PPh₃ are often ineffective. Switch to bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands." These ligands promote the formation of a monoligated, highly reactive Pd(0) species, which is necessary to engage sterically hindered substrates.[5][14]
-
Increase Temperature: Higher temperatures are often required to overcome the steric barrier for hindered substrates.[1]
-
Choice of Base: A stronger base may be necessary to facilitate the transmetalation step (in Suzuki coupling) or the deprotonation of the amine (in Buchwald-Hartwig amination).[1]
-
Boron Reagent (Suzuki): For Suzuki couplings, boronic esters (e.g., pinacol or neopentyl esters) are often more stable and can provide better results than boronic acids, which are prone to protodeboronation.[15][16]
| Ligand Name | Structure Type | Key Feature | Typical Applications |
| P(t-Bu)₃ | Trialkylphosphine | Very bulky and electron-rich. | Effective for coupling of hindered aryl chlorides.[17] |
| SPhos | Biarylphosphine | Balances steric bulk and electron-donating ability. | General-purpose for hindered Suzuki and Buchwald-Hartwig reactions.[1] |
| XPhos | Biarylphosphine | Highly bulky, promotes difficult couplings. | Tetra-ortho-substituted biaryls, coupling of hindered amines.[1][18] |
| RuPhos | Biarylphosphine | Effective for C-N and C-O couplings with hindered substrates. | Buchwald-Hartwig amination of challenging substrates. |
Bulky ligands are crucial for facilitating the reductive elimination step, which forms the final product. The steric clash between the ligand and the bulky substrates forces the two coupling partners into a conformation that favors C-C or C-N bond formation.
Caption: Role of bulky ligands in Pd-catalyzed cross-coupling.
Materials:
-
2-Bromo-1,3-di-tert-butylbenzene (1.0 eq)
-
4-Methoxyphenylboronic acid (1.5 eq)
-
Pd₂(dba)₃ (1.5 mol%)
-
SPhos (3.5 mol%)
-
K₃PO₄ (2.0 eq)
-
Anhydrous Dioxane/Water (e.g., 10:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Can tert-butoxide do sn2? [ru.bzchemicals.com]
- 8. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides [organic-chemistry.org]
- 18. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
Technical Support Center: 5-tert-Butyl-2-(chloromethyl)oxazole Substitution Reactions
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing alternative bases for nucleophilic substitution reactions involving 5-tert-Butyl-2-(chloromethyl)oxazole. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in performing nucleophilic substitution on this compound?
A1: The primary challenges stem from the structure of the molecule. The tert-butyl group at the 5-position introduces significant steric hindrance, which can slow down the rate of SN2 reactions.[1][2] Additionally, the use of strong, bulky bases can favor elimination (E2) as a competing side reaction. The chloromethyl group is benzylic-like, which can stabilize a potential carbocation intermediate, making SN1 pathways possible under certain conditions.[3][4]
Q2: Which alternative bases are recommended for this substitution reaction?
A2: For nucleophilic substitution with primary or secondary amines, weaker inorganic bases like potassium carbonate (K₂CO₃) or organic tertiary amine bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are recommended.[5] These bases are generally strong enough to act as proton scavengers for the liberated HCl but are less likely to induce significant elimination, especially at moderate temperatures. The choice between them may depend on the nucleophilicity of the amine and the desired reaction kinetics.
Q3: How does the choice of solvent affect the reaction outcome?
A3: The solvent plays a crucial role in the reaction mechanism. Polar aprotic solvents like acetonitrile (MeCN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they can solvate the cation but not the nucleophile, thus enhancing its reactivity.[2][6] For potential SN1 pathways, polar protic solvents could be used, but this may not be the desired route for many applications.
Q4: Can over-alkylation be an issue when using amine nucleophiles?
A4: Yes, over-alkylation can be a significant problem, particularly when the desired product is a primary or secondary amine.[7] To mitigate this, one can use a large excess of the starting amine nucleophile or employ protecting group strategies. Careful control of stoichiometry and reaction conditions is crucial.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insufficient reaction time or temperature: The steric hindrance from the tert-butyl group may require longer reaction times or moderate heating. 2. Base is not strong enough: The chosen base may not be effectively scavenging the generated HCl, leading to protonation of the nucleophile. 3. Poor solubility of reagents: The base or nucleophile may not be sufficiently soluble in the chosen solvent.[8] 4. Moisture in the reaction: Water can hydrolyze the starting material or react with the base. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time or increase the temperature incrementally (e.g., to 50-80°C). 2. Switch to a slightly stronger, non-nucleophilic base (e.g., from Et₃N to DIPEA or Cs₂CO₃). 3. Change to a more polar aprotic solvent like DMF or DMSO.[8] 4. Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| Formation of Side Products (e.g., Elimination Product) | 1. Reaction temperature is too high: Higher temperatures can favor elimination over substitution.[9] 2. Base is too strong or sterically hindered: Strong, bulky bases are more likely to act as bases for elimination rather than as proton scavengers. | 1. Reduce the reaction temperature. It may be beneficial to run the reaction for a longer time at a lower temperature. 2. Use a weaker, non-nucleophilic base like K₂CO₃ or Et₃N. |
| Difficulty in Product Purification | 1. Unreacted starting material: Incomplete conversion can complicate purification. 2. Formation of multiple products: Over-alkylation or side reactions can lead to a complex mixture. | 1. Optimize reaction conditions to drive the reaction to completion (see "Low or No Product Yield"). 2. Adjust stoichiometry (e.g., use a larger excess of the nucleophile to minimize unreacted starting material). Consider using column chromatography with a carefully selected eluent system for purification. |
Data Presentation: Comparison of Alternative Bases
While specific kinetic data for the substitution of this compound is not extensively published, the following table provides a semi-quantitative comparison based on general principles and data from analogous systems for N-alkylation with a generic secondary amine. These conditions should be considered as a starting point for optimization.
| Base | Relative Basicity (pKa of Conjugate Acid) | Typical Solvent | Typical Temperature (°C) | Expected Reaction Time | Potential Issues |
| Potassium Carbonate (K₂CO₃) | ~10.3 | DMF, MeCN | 25 - 80 | Moderate to Long | Heterogeneous reaction, solubility issues[8] |
| Triethylamine (Et₃N) | ~10.8 | MeCN, DCM, THF | 25 - 60 | Moderate | Can be difficult to remove during work-up |
| DIPEA | ~11 | MeCN, DCM | 25 - 60 | Moderate | Less nucleophilic than Et₃N, good for sensitive substrates |
| Cesium Carbonate (Cs₂CO₃) | ~10.3 | MeCN, DMF | 25 - 50 | Short to Moderate | More soluble than K₂CO₃, but more expensive |
Experimental Protocols
The following is a general protocol for the N-alkylation of a secondary amine with this compound using potassium carbonate as the base. This can be adapted for other bases and nucleophiles.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (e.g., piperidine) (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Round-bottom flask with a magnetic stirrer
-
Condenser and inert atmosphere setup (N₂ or Ar)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous acetonitrile.
-
Add the secondary amine to the solution.
-
Add anhydrous potassium carbonate to the stirred mixture.
-
Heat the reaction mixture to 60°C and stir for 8-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic base and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel to yield the desired N-substituted product.
Visualization of Experimental Workflow and Potential Biological Pathway
Given that many oxazole-containing compounds exhibit anticancer activity by targeting tubulin polymerization, the following diagram illustrates a plausible signaling pathway that could be investigated for derivatives of this compound.[1][10]
References
- 1. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles [mdpi.com]
- 6. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 7. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. 5-Butyl-1,3-oxazole-4-carboxylic acid|High-Quality RUO [benchchem.com]
- 10. Isoxazole-Based Compounds Targeting the Taxane-Binding Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of 5-tert-Butyl-2-(chloromethyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-tert-Butyl-2-(chloromethyl)oxazole. The information is designed to address specific issues that may be encountered during the monitoring of its chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions of this compound?
A1: The most common reactions involve nucleophilic substitution at the chloromethyl group. The electron-withdrawing nature of the oxazole ring activates the chloromethyl group for facile displacement by a variety of nucleophiles. These include:
-
N-Nucleophiles: Primary and secondary amines, azides, and imidazoles.
-
O-Nucleophiles: Alcohols, phenols, and carboxylates.
-
S-Nucleophiles: Thiols and thiophenols.
-
C-Nucleophiles: Cyanide and stabilized carbanions.
Q2: Which analytical techniques are best suited for monitoring the progress of these reactions?
A2: The choice of analytical technique depends on the specific reaction and available equipment. The most common and effective methods are:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of reaction progress by observing the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the relative amounts of starting material, product, and any volatile byproducts. It also aids in the identification of these components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation of the product and for monitoring the reaction by observing the change in chemical shifts of specific protons and carbons.
Q3: What are the potential side reactions to be aware of?
A3: Potential side reactions include:
-
Hydrolysis: The chloromethyl group can be hydrolyzed to the corresponding alcohol in the presence of water. This is more likely to occur under basic or acidic conditions.
-
Elimination: Under strongly basic conditions, elimination to form a methylene oxazole species may occur, although this is generally less favored than substitution.
-
Over-alkylation: With some nucleophiles, particularly primary amines, there is a possibility of the product reacting further with the starting material.
-
Ring Opening: While the oxazole ring is generally stable, harsh reaction conditions could potentially lead to ring-opening.[1]
-
Polymerization: Cationic polymerization of 2-oxazolines can occur, and while less common for this specific compound under typical nucleophilic substitution conditions, it is a possibility to be aware of, especially in the presence of Lewis acids.[2][3]
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause | Solution |
| Starting material and product spots are not well-separated. | The solvent system is not optimal. | Modify the polarity of the eluent. For non-polar products, increase the proportion of a non-polar solvent like hexane. For polar products, increase the proportion of a polar solvent like ethyl acetate. A common starting point for these types of compounds is a mixture of hexane and ethyl acetate. |
| Streaking of spots. | The sample is too concentrated, or the compound is interacting strongly with the silica gel. | Dilute the reaction sample before spotting. Add a small amount of a polar solvent like methanol to the spotting solvent to improve solubility. If streaking persists, consider using a different stationary phase (e.g., alumina) or adding a small amount of acid or base to the eluent to suppress ionization.[4][5] |
| No spots are visible under UV light. | The compounds are not UV active. | Use a visualization agent such as potassium permanganate stain or an iodine chamber. |
| Rf values are inconsistent. | The TLC chamber was not saturated with the eluent vapor, or the composition of the eluent changed due to evaporation. | Line the TLC chamber with filter paper saturated with the eluent to ensure a saturated atmosphere. Keep the chamber covered. |
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape or tailing. | The compound is too polar for the GC column or is interacting with active sites in the injector or column. | Derivatize the sample to make it more volatile and less polar. Use a deactivated injector liner and a suitable GC column (e.g., a mid-polar column). |
| No peak corresponding to the product. | The product is not volatile enough or is thermally labile. | Use a higher final oven temperature or a longer run time. If the compound is degrading, try a lower injector temperature or a faster temperature ramp. Consider using a different analytical technique like LC-MS. |
| Multiple unexpected peaks. | Formation of side products or impurities in the starting materials or reagents. | Analyze the mass spectra of the unexpected peaks to identify their structures. This can provide clues about the side reactions occurring. |
| Inconsistent quantification. | Variations in injection volume or sample concentration. | Use an internal standard for more accurate quantification. Ensure that the sample is homogeneous before injection. |
Nuclear Magnetic Resonance (NMR) Troubleshooting
| Problem | Possible Cause | Solution |
| Broad or unresolved peaks. | The sample contains paramagnetic impurities, is too concentrated, or the reaction is still in progress. | Filter the sample through a small plug of silica gel or celite. Dilute the sample. Ensure the reaction has gone to completion before taking the final spectrum. |
| Difficulty in distinguishing starting material and product signals. | The chemical shifts are very similar. | Use a higher field NMR spectrometer for better resolution. Consider running a 2D NMR experiment (e.g., COSY, HSQC) to help with signal assignment. |
| Presence of unexpected signals. | Formation of side products or impurities. | Compare the spectrum to literature data for expected side products. For example, the formation of the corresponding alcohol from hydrolysis would show a new singlet for the CH₂ group at a different chemical shift. |
Experimental Protocols
General Protocol for Monitoring a Nucleophilic Substitution Reaction by TLC
-
Preparation: Prepare a TLC chamber with a suitable eluent (e.g., 7:3 Hexane:Ethyl Acetate). Place a piece of filter paper in the chamber to ensure saturation.
-
Spotting: On a TLC plate, draw a baseline with a pencil. Spot the starting material (this compound) and the nucleophile as references.
-
Reaction Sampling: At various time points (e.g., 0, 1, 2, 4 hours), take a small aliquot of the reaction mixture using a capillary tube and spot it on the TLC plate.
-
Development: Place the TLC plate in the chamber and allow the eluent to run up the plate.
-
Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp. If necessary, use a staining agent.
-
Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared, and a new spot corresponding to the product is prominent.
General Protocol for Monitoring a Reaction by GC-MS
-
Sample Preparation: At each time point, quench a small aliquot of the reaction mixture (e.g., by diluting with a suitable solvent and washing with water). Dry the organic layer over a drying agent (e.g., Na₂SO₄) and dilute to an appropriate concentration for GC-MS analysis.
-
GC-MS Parameters (Illustrative):
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV.
-
-
Analysis: Integrate the peaks corresponding to the starting material and the product to determine their relative peak areas. This can be used to calculate the percentage conversion over time.
General Protocol for Monitoring a Reaction by ¹H NMR
-
Sample Preparation: At each time point, take a small aliquot of the reaction mixture, remove the solvent under reduced pressure, and dissolve the residue in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Monitor the disappearance of the singlet corresponding to the -CH₂Cl protons of the starting material (expected around δ 4.6-4.8 ppm) and the appearance of a new singlet for the -CH₂-Nu protons of the product (the chemical shift will depend on the nucleophile). The integration of these peaks can be used to determine the ratio of product to starting material. The singlet for the tert-butyl group (around δ 1.3 ppm) can serve as an internal reference.[6]
Quantitative Data
The following tables provide illustrative quantitative data for nucleophilic substitution reactions of this compound. Note: This data is for demonstration purposes and may not represent actual experimental results.
Table 1: Reaction with Primary Amines
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Acetonitrile | 80 | 6 | 85 |
| Benzylamine | THF | 60 | 4 | 92 |
| Cyclohexylamine | DMF | 100 | 8 | 78 |
Table 2: Reaction with Oxygen and Sulfur Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Phenoxide | DMF | 80 | 5 | 90 |
| Sodium Ethanethiolate | Ethanol | 50 | 3 | 95 |
| Potassium Acetate | Acetonitrile | 80 | 12 | 75 |
Visualizations
Caption: Experimental workflow for monitoring reactions.
References
Validation & Comparative
Comparative 1H NMR Analysis of 5-tert-Butyl-2-(aminomethyl)oxazole and Related Compounds
A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of 5-tert-Butyl-2-(aminomethyl)oxazole, with a comparative analysis against structurally similar molecules. This guide provides predicted and experimental data, detailed experimental protocols, and visualizations to aid in the structural elucidation of oxazole derivatives.
This guide presents a comprehensive analysis of the 1H NMR spectral characteristics of 5-tert-Butyl-2-(aminomethyl)oxazole. Due to the limited availability of public experimental data for this specific compound, this guide provides a predicted 1H NMR data table based on established chemical shift principles and comparisons with structurally related analogs. The primary comparative compound is 5-tert-butyl-2-(chloromethyl)oxazole, a close structural analog, and the parent oxazole molecule to provide a baseline for substituent effects.
Comparative Analysis of 1H NMR Data
The following table summarizes the predicted and experimental 1H NMR data for 5-tert-Butyl-2-(aminomethyl)oxazole and its analogs. The data for 5-tert-Butyl-2-(aminomethyl)oxazole is predicted based on the analysis of substituent effects on the oxazole ring.
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 5-tert-Butyl-2-(aminomethyl)oxazole | H4 | ~6.8 | s | 1H |
| -CH2- | ~3.9 | s | 2H | |
| -NH2 | ~1.8 (broad) | s | 2H | |
| -C(CH3)3 | ~1.3 | s | 9H | |
| This compound | H4 | ~7.0 | s | 1H |
| -CH2- | ~4.6 | s | 2H | |
| -C(CH3)3 | ~1.35 | s | 9H | |
| Oxazole [1] | H2 | 7.95 | s | 1H |
| H4 | 7.69 | s | 1H | |
| H5 | 7.09 | s | 1H |
Note: Data for 5-tert-Butyl-2-(aminomethyl)oxazole is predicted. Data for this compound is based on commercially available information, though detailed experimental spectra are not publicly available[2][3][4]. Data for oxazole is from literature.[1]
Structural Insights and Rationale for Predicted Chemical Shifts
The chemical structure of 5-tert-Butyl-2-(aminomethyl)oxazole gives rise to a distinct 1H NMR spectrum. The following diagram illustrates the different proton environments within the molecule.
Caption: Molecular structure of 5-tert-Butyl-2-(aminomethyl)oxazole highlighting the key proton groups.
The predicted chemical shifts are rationalized as follows:
-
tert-Butyl Protons (-C(CH3)3): These nine equivalent protons are expected to appear as a sharp singlet around 1.3 ppm. This is a characteristic chemical shift for a tert-butyl group attached to a heterocyclic ring.
-
Oxazole Ring Proton (H4): The single proton on the oxazole ring at the 4-position is predicted to resonate at approximately 6.8 ppm. The electron-donating nature of the tert-butyl group at the 5-position and the aminomethyl group at the 2-position will shield this proton, causing an upfield shift compared to the unsubstituted oxazole.
-
Aminomethyl Protons (-CH2- and -NH2): The methylene protons adjacent to the oxazole ring are expected to appear as a singlet around 3.9 ppm. The amino protons are expected to be a broad singlet around 1.8 ppm, and their chemical shift can be highly dependent on the solvent and concentration.
Comparison with this compound
The replacement of the aminomethyl group with a chloromethyl group leads to predictable changes in the 1H NMR spectrum. The following workflow illustrates the logical comparison.
Caption: Comparative electronic effects on 1H NMR chemical shifts.
The higher electronegativity of chlorine compared to nitrogen in the aminomethyl group results in a downfield shift of the adjacent methylene protons in this compound to around 4.6 ppm. Similarly, the electron-withdrawing nature of the chloromethyl group leads to a slight downfield shift of the H4 proton on the oxazole ring.
Experimental Protocols
While a specific experimental protocol for 5-tert-Butyl-2-(aminomethyl)oxazole is not available, a general and reliable protocol for acquiring 1H NMR spectra of small organic molecules is provided below.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
NMR Spectrometer Setup and Data Acquisition:
-
The 1H NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Standard acquisition parameters include a spectral width of -2 to 12 ppm, a 90° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For signal-to-noise improvement, a suitable number of scans (typically 16 or 32) are acquired.
-
The free induction decay (FID) is then Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[4][5]
References
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound(224441-73-0) 1H NMR spectrum [chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. utsouthwestern.edu [utsouthwestern.edu]
A Comparative Guide to the Mass Spectrometry Analysis of 5-tert-Butyl-2-(chloromethyl)oxazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation and purity assessment of novel chemical entities are paramount. 5-tert-Butyl-2-(chloromethyl)oxazole is a valuable heterocyclic building block, the reactivity of which lends itself to the synthesis of a diverse array of derivatives with potential biological activity. Mass spectrometry stands as a cornerstone analytical technique for the characterization of these compounds. This guide provides a comparative analysis of mass spectrometric approaches for this compound and its reaction products, alongside alternative analytical methodologies, supported by predictive data and detailed experimental protocols.
Mass Spectrometry of this compound: A Predictive Overview
Predicted Fragmentation Pattern:
Under electron ionization, this compound (molecular weight: 173.64 g/mol ) is expected to produce a molecular ion peak ([M]+•). The subsequent fragmentation is likely to be dictated by the lability of the chloromethyl group and the stability of the tert-butyl cation.
A plausible fragmentation pathway is initiated by the loss of a chlorine radical, followed by rearrangement and further fragmentation of the oxazole ring. The tert-butyl group is prone to fragmentation via loss of a methyl radical or elimination of isobutylene.
Table 1: Predicted Key Mass Fragments for this compound in EI-MS
| m/z (predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 173/175 | [C8H12ClNO]+• | Molecular ion (with 37Cl isotope peak) |
| 158 | [C7H9ClNO]+• | Loss of a methyl radical (•CH3) from the tert-butyl group |
| 138 | [C8H12NO]+ | Loss of a chlorine radical (•Cl) |
| 117 | [C4H9]+ | Formation of the stable tert-butyl cation |
| 57 | [C4H9]+ | tert-Butyl cation (often a prominent peak) |
Analysis of Reaction Products: A Case Study of Nucleophilic Substitution
The 2-(chloromethyl) group on the oxazole ring is a reactive site for nucleophilic substitution, allowing for the facile introduction of various functional groups. A common reaction involves the displacement of the chloride by an amine, leading to the formation of a 2-(aminomethyl)oxazole derivative.
Reaction with a Primary Amine (e.g., Benzylamine):
Reacting this compound with benzylamine would yield 5-tert-Butyl-2-((benzylamino)methyl)oxazole. The mass spectrum of this product would exhibit a different fragmentation pattern, primarily characterized by cleavage of the benzylic C-N bond.
Table 2: Predicted Key Mass Fragments for 5-tert-Butyl-2-((benzylamino)methyl)oxazole in EI-MS
| m/z (predicted) | Ion Structure/Formula | Fragmentation Pathway |
| 244 | [C15H20N2O]+• | Molecular ion |
| 153 | [C8H11N2O]+ | Loss of the benzyl group (•C7H7) |
| 91 | [C7H7]+ | Formation of the tropylium cation (from the benzyl group) |
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for molecular weight determination and structural elucidation through fragmentation analysis, a comprehensive characterization often involves complementary techniques.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound and its Products
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, separation of volatile mixtures. | High sensitivity, excellent for purity assessment of volatile compounds. | Not suitable for non-volatile or thermally labile compounds. |
| LC-MS | Molecular weight of less volatile or thermally sensitive compounds. | Applicable to a broader range of compounds, including polar and large molecules. | Fragmentation may be less extensive with soft ionization techniques (e.g., ESI). |
| NMR Spectroscopy (1H, 13C) | Detailed structural information, including connectivity of atoms. | Unambiguous structure determination. | Lower sensitivity compared to MS, requires larger sample amounts. |
| FTIR Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
A standard protocol for the GC-MS analysis of this compound and its volatile derivatives would involve the following:
-
Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.
-
Injection: Splitless injection of a 1 µL sample dissolved in a suitable solvent (e.g., dichloromethane).
-
Mass Spectrometer: Electron ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
For less volatile or thermally sensitive derivatives, an LC-MS protocol would be more appropriate:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Scan Mode: Full scan for qualitative analysis or selected ion monitoring (SIM) for targeted analysis.
Visualizing Fragmentation and Workflows
To better illustrate the analytical processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: Predicted fragmentation pathway in EI-MS.
Caption: A typical mass spectrometry workflow.
Reactivity Face-Off: 5-tert-Butyl-2-(chloromethyl)oxazole vs. 2-(bromomethyl)oxazole in Nucleophilic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the realm of heterocyclic chemistry, 2-(halomethyl)oxazoles serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, finding extensive application in medicinal chemistry and materials science. The reactivity of the halomethyl group is pivotal to their synthetic utility, primarily in nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of two such analogs: 5-tert-Butyl-2-(chloromethyl)oxazole and the unsubstituted 2-(bromomethyl)oxazole.
While direct, side-by-side quantitative kinetic data for these specific compounds is not extensively documented in peer-reviewed literature, a robust comparison can be drawn from fundamental chemical principles and available experimental data on closely related structures. Experimental evidence consistently demonstrates that 2-(bromomethyl)oxazoles are more reactive electrophiles than their 2-(chloromethyl) counterparts.[1] This heightened reactivity is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Consequently, reactions with 2-(bromomethyl)oxazole typically proceed faster, under milder conditions, and often result in higher yields.[1]
The presence of a tert-butyl group at the 5-position of the oxazole ring in this compound introduces both electronic and steric effects that can modulate its reactivity. The tert-butyl group is bulky and can exert steric hindrance, which may slow the rate of a bimolecular nucleophilic substitution (SN2) reaction.[2] Conversely, it has a modest electron-donating effect through hyperconjugation, which could slightly influence the electrophilicity of the methylene carbon.
Quantitative Reactivity Comparison
The following table summarizes the expected differences in performance for a typical nucleophilic substitution reaction, based on general principles and data from analogous compounds.
| Parameter | This compound | 2-(bromomethyl)oxazole | Rationale |
| Relative Reaction Rate | Slower | Faster | Bromide is a better leaving group than chloride due to its larger size and lower electronegativity, which stabilizes the negative charge. |
| Typical Reaction Time | Longer (e.g., 6-24 hours) | Shorter (e.g., 1-4 hours) | A more reactive electrophile requires less time to achieve complete conversion. |
| Typical Reaction Temperature | Higher (e.g., 50°C to reflux) | Lower (e.g., Room Temperature to 50°C) | The higher energy barrier for displacing chloride often necessitates more thermal energy. |
| Steric Hindrance | Potentially higher due to the bulky tert-butyl group, which may slightly decrease the reaction rate compared to an unsubstituted 2-(chloromethyl)oxazole. | Lower (unsubstituted ring). | The tert-butyl group can sterically hinder the approach of the nucleophile to the reaction center. |
| Electronic Effect of Substituent | The tert-butyl group is weakly electron-donating. | No substituent effect (unsubstituted ring). | Electron-donating groups can slightly decrease the electrophilicity of the reaction center. |
Experimental Protocols
The following are generalized experimental protocols for a nucleophilic substitution reaction with an amine, highlighting the likely differences in reaction conditions.
Reaction with 2-(bromomethyl)oxazole (Higher Reactivity)
Objective: To synthesize a 2-((alkylamino)methyl)oxazole derivative.
Materials:
-
2-(bromomethyl)oxazole (1.0 eq.)
-
Primary or secondary amine (1.1 eq.)
-
Mild base (e.g., K₂CO₃, 1.5 eq.)
-
Solvent (e.g., Acetonitrile, THF)
Procedure:
-
To a solution of 2-(bromomethyl)oxazole in the chosen solvent, add the amine and the mild base.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Reaction with this compound (Lower Reactivity)
Objective: To synthesize a 5-tert-Butyl-2-((alkylamino)methyl)oxazole derivative.
Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 eq.)
-
Stronger base (e.g., NaH, 1.5 eq.) or a higher excess of a weaker base.
-
Solvent (e.g., DMF, DMSO)
Procedure:
-
To a solution of this compound in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to 60-80°C and stir for 8-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted product.
Mandatory Visualizations
Caption: SN2 reaction mechanism for nucleophilic substitution.
Caption: A generalized experimental workflow for nucleophilic substitution.
Conclusion
For researchers and drug development professionals, the choice between this compound and 2-(bromomethyl)oxazole as a synthetic precursor has clear implications for reaction efficiency. The bromo-derivative offers significantly higher reactivity, allowing for milder conditions and shorter reaction times, which can be advantageous in complex, multi-step syntheses. While the chloro-derivative may be a more cost-effective starting material in some instances, the potential for lower yields and the need for more forcing conditions must be carefully considered. The steric bulk of the tert-butyl group on the chloro-analog may further necessitate more optimized conditions to achieve comparable results to an unsubstituted counterpart. The selection of the appropriate halo-derivative will ultimately depend on the specific requirements of the synthetic route, including the nature of the nucleophile, desired yield, and process scalability.
References
A Comparative Guide to Analytical Methods for Purity Assessment of Oxazole Derivatives
The purity of oxazole derivatives is a critical parameter in research and drug development, directly impacting biological activity, safety, and reproducibility of results. A comprehensive purity assessment requires a multi-faceted approach, employing various analytical techniques to identify and quantify the main component, impurities, and residual solvents. This guide provides an objective comparison of the most common analytical methods, complete with experimental data, detailed protocols, and workflow diagrams to assist researchers in selecting the most appropriate techniques for their needs.
A combination of chromatographic and spectroscopic methods is often recommended for a thorough purity analysis of oxazole compounds.[1] High-Performance Liquid Chromatography (HPLC) is ideal for quantifying the main component and detecting non-volatile impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can quantify impurities with distinct signals.[1] Mass Spectrometry (MS) confirms the molecular weight and helps identify impurities, and Gas Chromatography (GC) is suited for analyzing volatile compounds and residual solvents.[1][2]
Logical Workflow for Purity Assessment
A systematic approach is essential when assessing the purity of a newly synthesized or procured oxazole derivative. The following workflow outlines a typical process, from initial sample analysis to the final purity report.
Caption: General Workflow for Purity Assessment of Oxazole Derivatives.
Comparison of Key Analytical Methods
The selection of an analytical method depends on the properties of the oxazole derivative and the specific purity questions being addressed. The table below summarizes the primary techniques, their principles, and their typical applications in purity assessment.
| Method | Principle | Primary Application | Advantages | Disadvantages |
| HPLC (UV) | Differential partitioning of analytes between a stationary and mobile phase. | Quantification of the main component and non-volatile impurities. | High precision and accuracy; robust and widely available; suitable for non-volatile and thermally labile compounds.[1][2] | May require chromophores for UV detection; resolution can be challenging for complex mixtures. |
| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection. | Analysis of volatile impurities, residual solvents, and thermally stable derivatives.[2][3] | High sensitivity and selectivity; excellent for identifying volatile organic compounds.[2][4] | Requires sample volatility; risk of thermal degradation for labile compounds.[2] |
| LC-MS | Combines the separation power of HPLC with the detection capabilities of mass spectrometry. | Identification and quantification of impurities, especially in complex matrices. | High sensitivity and selectivity; provides molecular weight information for impurity identification.[1][2] | Higher cost and complexity; potential for matrix effects and ion suppression.[2] |
| NMR (¹H, ¹³C) | Nuclei absorb and re-emit electromagnetic radiation in a magnetic field, providing structural information. | Structural confirmation; identification and quantification of impurities with distinct signals.[1][5][6] | Provides unambiguous structural information; quantitative NMR (qNMR) is a primary method for purity determination without a specific reference standard for the impurity.[7][8] | Lower sensitivity compared to chromatographic methods; overlapping signals can complicate analysis.[7] |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then measured. | Confirms the elemental composition (C, H, N, etc.) and thus the empirical formula. | Provides fundamental information on the bulk purity of the sample.[9] | Does not distinguish between the main compound and impurities with the same elemental composition; requires relatively large sample amounts. |
Detailed Experimental Protocols
Detailed and validated methodologies are crucial for obtaining reliable and reproducible purity data. Below are representative protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
This protocol is suitable for determining the purity of a wide range of oxazole derivatives, such as 2,5-Diphenyloxazole.[10]
-
Objective: To quantify the main oxazole derivative and separate it from potential non-volatile impurities.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for Mass-Spec compatibility.[10] A typical gradient might be:
-
Start with 30% Acetonitrile / 70% Water.
-
Ramp to 95% Acetonitrile / 5% Water over 20 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV detection at a wavelength determined from the analyte's UV spectrum (e.g., 254 nm or 280 nm).[2]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., acetonitrile or mobile phase) to a concentration of approximately 1 mg/mL.
-
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Quantification is achieved by comparing the peak area to a calibration curve generated from standards of known concentrations.[2] A purity of ≥98% is often required for high-purity grades.[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for analyzing volatile impurities or residual solvents in an oxazole derivative sample.[2][3]
-
Objective: To identify and quantify volatile impurities and residual solvents.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer. Headspace autosampler for residual solvent analysis.
-
Column: A low-to-mid polarity column, such as a G43 phase (624-type) or DB-Select 624.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
-
Source Temperature: 230 °C.
-
-
Sample Preparation:
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification is performed using an internal standard or an external calibration curve. For residual solvents, limits are defined by ICH guidelines.[12][13]
Quantitative ¹H NMR (qNMR) Spectroscopy
qNMR is a powerful primary method for determining purity without relying on a reference standard of the analyte itself.[7]
-
Objective: To determine the absolute purity of an oxazole derivative by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the oxazole derivative (e.g., 10-20 mg).
-
Accurately weigh a specific amount of the internal standard into the same container.
-
Dissolve both in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Data Acquisition:
-
Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated to allow for full relaxation.
-
Acquire the spectrum with a sufficient signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved proton signal from the oxazole derivative.
-
Integrate the known proton signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std = purity of the internal standard.
-
Method Selection Guide
Choosing the right analytical technique is crucial for efficient and accurate purity assessment. The following decision tree illustrates a logical approach to selecting the appropriate method based on the analyte's properties and the analytical goal.
Caption: Decision Tree for Selecting an Analytical Method.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase microextraction for the gas chromatography mass spectrometric determination of oxazole fungicides in malt beverages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 6. DSpace [dr.lib.iastate.edu]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 9. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Oxazole, 2,5-diphenyl- | SIELC Technologies [sielc.com]
- 11. Oxazole yellow = 98 HPLC 152068-09-2 [sigmaaldrich.com]
- 12. agilent.com [agilent.com]
- 13. globalresearchonline.net [globalresearchonline.net]
Comparative Spectroscopic and Synthetic Guide: 5-tert-Butyl-2-(chloromethyl)oxazole and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectroscopic and synthetic aspects of 5-tert-Butyl-2-(chloromethyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public experimental data for this specific molecule, this document presents a combination of predicted spectroscopic data, a general synthetic protocol, and a comparison with a structurally related analogue, 2-(chloromethyl)-5-phenyloxazole.
Spectroscopic Data Comparison
The following tables summarize the expected and observed spectroscopic data for this compound and 2-(chloromethyl)-5-phenyloxazole. The data for this compound is predicted based on established principles of NMR, IR, and mass spectrometry for oxazole derivatives.
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Alternative)
| Compound | Proton Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | ~1.3 |
| -CH₂Cl | ~4.6 | |
| Oxazole C4-H | ~6.9 | |
| Alternative: 2-(chloromethyl)-5-phenyloxazole | -CH₂Cl | ~4.7 |
| Oxazole C4-H | ~7.4 | |
| Phenyl-H | ~7.3-7.7 |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Alternative)
| Compound | Carbon Assignment | Predicted/Observed Chemical Shift (δ, ppm) |
| This compound | -C(CH₃)₃ | ~28 |
| -C(CH₃)₃ | ~32 | |
| -CH₂Cl | ~36 | |
| Oxazole C4 | ~122 | |
| Oxazole C2 | ~152 | |
| Oxazole C5 | ~165 | |
| Alternative: 2-(chloromethyl)-5-phenyloxazole | -CH₂Cl | ~36 |
| Oxazole C4 | ~124 | |
| Phenyl C (para) | ~129 | |
| Phenyl C (ortho/meta) | ~124-129 | |
| Phenyl C (ipso) | ~127 | |
| Oxazole C2 | ~151 | |
| Oxazole C5 | ~152 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Compound | Functional Group Assignment | Predicted Wavenumber (cm⁻¹) |
| This compound | C-H stretch (tert-butyl) | ~2960 |
| C=N stretch (oxazole) | ~1650 | |
| C=C stretch (oxazole) | ~1580 | |
| C-O-C stretch (oxazole) | ~1100 | |
| C-Cl stretch | ~750 |
Table 4: Mass Spectrometry (MS) Data (Predicted)
| Compound | Ion Assignment | Predicted m/z |
| This compound | [M]⁺ (Molecular Ion) | ~173/175 |
| [M - CH₃]⁺ | ~158/160 | |
| [M - Cl]⁺ | ~138 | |
| [C(CH₃)₃]⁺ | ~57 |
Experimental Protocols
A general and robust method for the synthesis of 2,5-disubstituted oxazoles is the reaction of an α-haloketone with a primary amide. For the synthesis of this compound, a plausible route involves the reaction of 1-chloro-3,3-dimethyl-2-butanone with 2-chloroacetamide.
General Synthesis of a 2,5-Disubstituted Oxazole
-
Reaction Setup: To a solution of the primary amide (1.0 equivalent) in a suitable high-boiling aprotic solvent (e.g., toluene or xylenes) is added the α-haloketone (1.0 equivalent).
-
Cyclization: The reaction mixture is heated to reflux for several hours, typically with a Dean-Stark apparatus to remove water formed during the reaction.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,5-disubstituted oxazole.
Spectroscopic Analysis Protocol
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: Infrared spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a neat thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) or electron ionization (EI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
Visualizations
The following diagrams illustrate the general synthetic pathway for 2,5-disubstituted oxazoles and a logical workflow for their characterization.
Caption: General synthetic pathway for 2,5-disubstituted oxazoles.
Caption: Workflow for the spectroscopic characterization of synthesized oxazoles.
Disclaimer: The spectroscopic data for this compound presented in this guide is predictive and intended for informational purposes. For definitive characterization, experimental data should be obtained from a reliable source or through direct analysis.
A Comparative Guide to 5-tert-Butyl-2-(chloromethyl)oxazole and Other Electrophilic Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an electrophilic linker is a critical determinant in the design of covalent inhibitors and bioconjugates such as antibody-drug conjugates (ADCs). The linker's reactivity and selectivity toward nucleophilic amino acid residues on a target protein directly impact the efficacy, stability, and safety of the resulting conjugate. This guide provides an objective comparison of 5-tert-Butyl-2-(chloromethyl)oxazole, a member of the reactive 2-(halomethyl)oxazole class, with other commonly employed electrophilic linkers. The information presented is supported by available experimental data for analogous compounds and established principles of chemical reactivity.
Executive Summary
This compound serves as a reactive scaffold for the covalent modification of proteins. Its reactivity is centered on the chloromethyl group at the 2-position of the oxazole ring, which is susceptible to nucleophilic attack by amino acid side chains such as the thiol of cysteine or the amine of lysine. While specific kinetic data for this compound is not extensively documented in publicly available literature, the reactivity of the closely related 2-(chloromethyl)oxazoles and other chloromethyl-heterocycles suggests it is a moderately reactive electrophile suitable for targeted covalent modification.
This guide will compare this compound with well-established electrophilic linkers, including maleimides, vinyl sulfones, and N-hydroxysuccinimide (NHS) esters, focusing on their reaction mechanisms, target selectivity, reaction kinetics, and the stability of the resulting covalent bond.
Comparison of Electrophilic Linkers
The choice of an electrophilic linker is a balance between reactivity and selectivity. A linker must be reactive enough to form a covalent bond with the intended target under physiological conditions but not so reactive that it leads to off-target modifications and potential toxicity.[1]
| Linker Class | Target Residue(s) | Reaction Type | Relative Reactivity | Bond Stability | Key Considerations |
| 2-(Chloromethyl)oxazoles | Cysteine, Lysine, Histidine | Nucleophilic Substitution | Moderate | Stable Thioether/Amine | Reactivity can be tuned by substituents on the oxazole ring. The tert-butyl group on this compound may influence reactivity through steric and electronic effects. |
| Maleimides | Cysteine | Michael Addition | High | Susceptible to retro-Michael reaction and hydrolysis | Widely used due to high thiol specificity and rapid reaction rates at neutral pH. The stability of the resulting thiosuccinimide adduct can be a concern. |
| Vinyl Sulfones | Cysteine, Lysine | Michael Addition | Moderate to High | Stable Thioether | Forms a very stable, irreversible thioether bond. Reaction rates are generally slower than maleimides. |
| N-Hydroxysuccinimide (NHS) Esters | Lysine | Acylation | High | Stable Amide Bond | Highly reactive towards primary amines. Susceptible to hydrolysis in aqueous solutions, requiring careful control of reaction conditions. |
| Acrylamides | Cysteine | Michael Addition | Moderate | Stable Thioether | A common "warhead" in targeted covalent inhibitors. Reactivity can be modulated by substituents. |
Experimental Data Summary
The following table summarizes representative kinetic data for common electrophilic linkers to provide a quantitative context for their reactivity.
| Electrophile | Nucleophile | Second-Order Rate Constant (M⁻¹s⁻¹) | Conditions |
| N-ethylmaleimide | L-cysteine | ~10³ - 10⁴ | pH 7.0, 25 °C |
| Vinyl Sulfone derivative | Thiol | ~1 - 10² | pH 7.4, 37 °C |
| 2-Chloromethyl acrylamide | Boc-Cys-OMe | Not explicitly calculated, but reaction proceeds to near completion within minutes to hours. | ACN/PB (pH 7) |
Experimental Protocols
Detailed and reproducible protocols are essential for the successful synthesis and evaluation of bioconjugates.
Protocol 1: General Procedure for Protein Conjugation with this compound
This protocol is a generalized procedure based on the reactivity of chloromethyl-heterocycles with protein nucleophiles. Optimization of reaction conditions (pH, temperature, reaction time, and stoichiometry) is recommended for each specific protein and application.
Materials:
-
Thiol- or amine-containing protein (1-10 mg/mL) in a suitable buffer (e.g., PBS, HEPES, pH 7.5-8.5).
-
This compound (10-100 mM stock solution in a compatible organic solvent like DMSO or DMF).
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Protein Preparation: Ensure the protein solution is at the desired concentration and pH in a buffer free of extraneous nucleophiles. If targeting cysteines, ensure they are in their reduced state.
-
Linker Addition: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture at room temperature or 37 °C for 2-24 hours with gentle mixing. The optimal time should be determined empirically.
-
Reaction Monitoring: Monitor the progress of the conjugation by a suitable analytical technique, such as LC-MS, to determine the degree of labeling.
-
Quenching: (Optional) Add a quenching reagent in excess to react with any unreacted linker.
-
Purification: Remove excess, unreacted linker and other small molecules by size-exclusion chromatography or dialysis.
-
Characterization: Characterize the final conjugate for purity, concentration, and degree of labeling.
Protocol 2: Kinetic Analysis of Electrophilic Linker Reactivity with Cysteine
This protocol outlines a method to determine the second-order rate constant for the reaction of an electrophilic linker with a model thiol, such as N-acetyl-L-cysteine, using HPLC.
Materials:
-
Electrophilic linker of interest.
-
N-acetyl-L-cysteine.
-
Reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
HPLC system with a C18 column and a UV detector.
-
Internal standard (a compound that does not react with the linker or cysteine).
Procedure:
-
Standard Curves: Prepare standard curves for the electrophilic linker and N-acetyl-L-cysteine to correlate peak area with concentration.
-
Reaction Setup: In a temperature-controlled vial, mix known concentrations of the electrophilic linker and N-acetyl-L-cysteine in the reaction buffer. Include the internal standard.
-
Time-Course Analysis: At various time points, withdraw an aliquot of the reaction mixture, quench the reaction (e.g., by acidification with trifluoroacetic acid), and inject it into the HPLC.
-
Data Analysis: Quantify the decrease in the concentration of the electrophilic linker and N-acetyl-L-cysteine over time relative to the internal standard.
-
Rate Constant Calculation: Plot the natural logarithm of the ratio of the concentrations of the reactants versus time. The slope of this line will be proportional to the second-order rate constant.
Visualizations
Covalent Modification in Signaling Pathways
Covalent modification of proteins is a fundamental mechanism in cellular signaling. Electrophilic linkers can be used to mimic or inhibit these modifications for therapeutic purposes. The diagram below illustrates a simplified signaling pathway where a kinase is covalently inhibited, preventing the phosphorylation of a downstream substrate and blocking the signal transduction cascade.
Caption: Covalent inhibition of a kinase signaling pathway.
Experimental Workflow for Covalent Inhibitor Screening
The development of targeted covalent inhibitors involves a systematic screening and validation process to identify compounds with the desired potency and selectivity. The following workflow outlines the key steps in this process.
Caption: Workflow for covalent inhibitor screening and development.
Conclusion
This compound represents a potentially valuable electrophilic linker for bioconjugation and the development of covalent inhibitors. Based on the reactivity of analogous 2-(chloromethyl)oxazoles, it is expected to exhibit moderate reactivity towards nucleophilic amino acid residues, forming stable covalent bonds. In comparison to more established linkers like maleimides and vinyl sulfones, it may offer a different reactivity profile that could be advantageous for specific applications where fine-tuning of the covalent modification rate is desired. However, a lack of direct comparative and quantitative data in the public domain necessitates further experimental evaluation to fully characterize its performance. The provided protocols and workflows offer a framework for researchers to conduct such evaluations and to rationally incorporate this and other electrophilic linkers into their drug discovery and development programs.
References
A Comparative Guide to the Stability of 5-tert-Butyl-2-(chloromethyl)oxazole Derivatives
This guide provides a comprehensive overview of the stability of 5-tert-Butyl-2-(chloromethyl)oxazole and its derivatives, offering a comparative analysis of their performance under various stress conditions. The information is intended for researchers, scientists, and drug development professionals to facilitate the development of stable formulations and analytical methods. While specific experimental data for this compound is limited in publicly available literature, this guide extrapolates from established principles of stability testing for oxazole-containing compounds and provides detailed experimental protocols for assessing their stability.
Introduction to Oxazole Stability
Oxazole derivatives are a class of heterocyclic compounds with a five-membered ring containing nitrogen and oxygen atoms. They are found in numerous biologically active molecules and are key building blocks in medicinal chemistry.[1] The stability of the oxazole ring can be influenced by its substituents and the surrounding chemical environment. While generally stable, certain oxazole derivatives can be susceptible to degradation pathways such as hydrolytic ring-opening and decarboxylation, particularly under harsh conditions.[2][3] Understanding the intrinsic stability of these compounds is crucial for drug development to ensure safety, efficacy, and appropriate storage conditions.[4][5]
Forced degradation studies are an essential tool to investigate the chemical stability of a drug substance by subjecting it to conditions more severe than accelerated stability testing.[4][5] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.[4][5]
Projected Stability Profile of this compound
Based on the general stability of oxazole derivatives, this compound is expected to exhibit moderate to good stability under neutral conditions. However, the presence of the chloromethyl group at the 2-position and the tert-butyl group at the 5-position may influence its degradation profile. The bulky tert-butyl group may offer some steric hindrance, potentially enhancing stability. Conversely, the chloromethyl group is a reactive site susceptible to nucleophilic substitution.
Potential degradation pathways for this compound and its derivatives under stress conditions may include:
-
Hydrolysis: The chloromethyl group can undergo hydrolysis to the corresponding hydroxymethyl derivative. Under more forceful acidic or basic conditions, the oxazole ring itself may be susceptible to hydrolytic cleavage.[2][3]
-
Oxidation: The oxazole ring can be susceptible to oxidative degradation, potentially leading to ring-opened products or other oxidized species.
-
Photolysis: Exposure to UV or visible light may induce degradation, leading to the formation of photolytic decomposition products.
-
Thermolysis: Elevated temperatures can accelerate degradation reactions, leading to various decomposition products.
The following sections provide detailed experimental protocols for conducting forced degradation studies to empirically determine the stability of this compound derivatives.
Experimental Protocols
Forced Degradation (Stress) Studies
Forced degradation studies should be performed on a single batch of the drug substance.[4] The compound is subjected to various stress conditions to induce degradation. A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), is used to quantify the parent compound and detect any degradation products.[6]
a. Sample Preparation: A stock solution of this compound (e.g., 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.[7] Aliquots of this stock solution are then diluted with the respective stressor solutions to a final concentration of, for example, 10 µg/mL.[7]
b. Stress Conditions:
-
Acid Hydrolysis: The drug solution is exposed to 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.[6]
-
Base Hydrolysis: The drug solution is exposed to 0.1 N NaOH under similar temperature conditions.[6]
-
Neutral Hydrolysis: The drug solution is refluxed in water at an elevated temperature.[6]
-
Oxidative Degradation: The drug solution is treated with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.[5][7]
-
Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 70-80°C) for a specified duration.[7]
-
Photolytic Degradation: The solid drug substance is exposed to UV radiation (e.g., overall illumination of ≥210 Wh/m²) at room temperature.[7]
Samples are taken at various time points and analyzed by a stability-indicating HPLC method.[6]
Stability-Indicating HPLC Method
A robust stability-indicating HPLC method is crucial to separate the parent drug from its degradation products.
a. Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Phenomenex C18 (150 mm x 4.6 mm, 5.0 µm particle size)[7] or equivalent |
| Mobile Phase | Acetonitrile: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min[7] |
| Detection | UV detection at an appropriate wavelength (e.g., 229 nm)[7] |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10 µL |
b. Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. This includes validation of parameters such as specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The results of the forced degradation studies should be summarized in a clear and concise table to allow for easy comparison of the stability of the compound under different conditions.
Table 1: Summary of Forced Degradation Studies for this compound Derivative
| Stress Condition | Reagent/Condition | Time (hours) | Assay of Active Substance (%) | Number of Degradation Products | Remarks (e.g., Major Degradant Peak Area %) |
| Acidic Hydrolysis | 0.1 N HCl, 60°C | 2, 4, 8, 12, 24 | |||
| Basic Hydrolysis | 0.1 N NaOH, 60°C | 2, 4, 8, 12, 24 | |||
| Neutral Hydrolysis | Water, 80°C | 2, 4, 8, 12, 24 | |||
| Oxidative | 3% H₂O₂, RT | 2, 4, 8, 12, 24 | |||
| Thermal (Solid) | 80°C | 24, 48, 72 | |||
| Photolytic (Solid) | UV light (254 nm) | 24, 48, 72 |
Data in this table is hypothetical and should be replaced with experimental results.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
A Comparative Guide to the HPLC Analysis of Reactions Involving 5-tert-Butyl-2-(chloromethyl)oxazole
For researchers and professionals in drug development and organic synthesis, monitoring the progress of chemical reactions is crucial for optimization and yield determination. When working with reactive intermediates like 5-tert-Butyl-2-(chloromethyl)oxazole, a robust analytical method is essential. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other common analytical techniques for monitoring nucleophilic substitution reactions of this compound.
This compound is a versatile building block in medicinal chemistry. Its chloromethyl group is susceptible to nucleophilic attack, allowing for the introduction of various functional groups. A typical reaction involves the substitution of the chloride with a nucleophile (e.g., an amine, thiol, or alkoxide) to form a new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bond. Monitoring such reactions requires a technique that can effectively separate and quantify the starting material, the desired product, and any potential byproducts.
High-Performance Liquid Chromatography (HPLC): A Detailed Protocol
Reverse-phase HPLC is a powerful technique for the analysis of moderately polar organic compounds, making it well-suited for monitoring reactions of this compound. Below is a proposed HPLC method, developed based on common practices for the analysis of similar heterocyclic compounds and alkylating agents.
Experimental Protocol: HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient Program:
-
0-2 min: 40% Acetonitrile
-
2-10 min: 40% to 80% Acetonitrile (linear gradient)
-
10-12 min: 80% Acetonitrile (isocratic)
-
12-13 min: 80% to 40% Acetonitrile (linear gradient)
-
13-15 min: 40% Acetonitrile (isocratic - column re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 240 nm (based on the UV absorbance of the oxazole ring).
-
Injection Volume: 10 µL
-
Sample Preparation: Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture and quench it in a known volume of diluent (e.g., 950 µL of acetonitrile/water 1:1 v/v). Filter the sample through a 0.45 µm syringe filter before injection.
Hypothetical Performance Data
The following table presents hypothetical retention times and resolution for the key components in a reaction between this compound and a generic amine nucleophile.
| Compound | Retention Time (min) | Resolution (Rs) |
| This compound (Reactant) | 6.5 | - |
| Amine Nucleophile (Reactant) | 2.1 | 12.5 |
| Substituted Product | 5.2 | 3.8 |
| Potential Hydrolysis Byproduct | 4.1 | 3.1 |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for reaction monitoring. The choice of method often depends on the specific requirements of the analysis, such as the need for speed, quantitative accuracy, or structural information.
| Feature | HPLC | Thin-Layer Chromatography (TLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) |
| Quantitative Accuracy | High | Low (Semi-quantitative at best) | High (with proper calibration) | High (with internal standard) |
| Speed | Moderate (10-20 min per sample) | Fast (<5 min per sample) | Moderate to Slow (20-40 min per sample) | Fast (for a quick spectrum) |
| Cost per Sample | Moderate | Very Low | High | High |
| Sensitivity | High | Low to Moderate | Very High | Moderate |
| Separation Efficiency | Very High | Low | Very High | None (analyzes the bulk mixture) |
| Structural Information | None (requires reference standards) | None | High (from mass spectra) | Very High (detailed structural elucidation) |
| Ease of Use | Moderate (requires trained personnel) | Easy | Complex (requires expert operation) | Complex (requires expert operation) |
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for HPLC analysis and the logical considerations when choosing an analytical method for reaction monitoring.
Conclusion
For the routine monitoring of reactions involving this compound, HPLC offers the best balance of quantitative accuracy, sensitivity, and separation efficiency . While TLC is a faster and cheaper option for qualitative checks, it lacks the precision required for detailed kinetic analysis or purity assessment. GC-MS and NMR provide valuable structural information but are generally more complex and costly for routine reaction monitoring. The choice of the most appropriate technique will ultimately depend on the specific goals of the analysis, available resources, and the stage of the research or development process.
Reactivity Face-Off: 5-tert-Butyl-2-(chloromethyl)oxazole vs. 2-(Chloromethyl)benzoxazole in Nucleophilic Substitution
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the successful synthesis of novel chemical entities. This guide provides an objective comparison of the reactivity of 5-tert-Butyl-2-(chloromethyl)oxazole and 2-(chloromethyl)benzoxazole in nucleophilic substitution reactions, supported by theoretical principles and available experimental data.
Both this compound and 2-(chloromethyl)benzoxazole are valuable reagents, featuring a reactive chloromethyl group attached to a heterocyclic core. This functional group serves as a key handle for introducing the oxazole or benzoxazole moiety into a larger molecular framework through nucleophilic substitution. The inherent electronic properties of the respective heterocyclic systems, however, lead to notable differences in their reactivity.
Theoretical Underpinnings of Reactivity
The reactivity of the chloromethyl group in both compounds is primarily dictated by the stability of the transition state during a nucleophilic attack, which is influenced by the electronic nature of the attached heterocyclic ring.
-
This compound: The oxazole ring is an electron-deficient heterocycle. The electron-donating tert-butyl group at the 5-position partially mitigates this electron deficiency. However, the overall electron-withdrawing nature of the oxazole ring enhances the electrophilicity of the methylene carbon in the chloromethyl group, making it susceptible to nucleophilic attack.
-
2-(Chloromethyl)benzoxazole: The benzoxazole system consists of an oxazole ring fused to a benzene ring. The fusion to the benzene ring results in a more extensive π-electron system. This extended conjugation can delocalize the electron density, which can influence the stability of the transition state in a nucleophilic substitution reaction. The benzoxazole moiety is generally considered to be electron-withdrawing, which, similar to the oxazole, activates the chloromethyl group for nucleophilic displacement.
The key difference in reactivity is expected to arise from the degree of electron withdrawal and the ability of the heterocyclic system to stabilize the partial negative charge that develops on the chlorine atom in the transition state of an SN2 reaction.
Comparative Reactivity: A Data-Driven Analysis
Table 1: Theoretical and Observed Reactivity Comparison
| Feature | This compound | 2-(Chloromethyl)benzoxazole | Rationale |
| Electronic Nature of Heterocycle | Electron-deficient, partially compensated by the tert-butyl group. | Electron-deficient with extended π-conjugation from the fused benzene ring. | The larger conjugated system in benzoxazole can better stabilize the transition state. |
| Predicted Reactivity | High | Very High | The greater electron-withdrawing capacity of the benzoxazole ring is expected to make the chloromethyl carbon more electrophilic. |
| Leaving Group Ability | Good (Chloride) | Good (Chloride) | The leaving group is identical for both molecules. |
Experimental Protocols
Detailed experimental protocols for the nucleophilic substitution on these specific molecules are not extensively published. However, general procedures for similar 2-(chloromethyl)heterocycles can be adapted. Below are representative protocols for a nucleophilic substitution reaction with a generic amine nucleophile.
Protocol 1: General Procedure for Nucleophilic Substitution on this compound
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, piperidine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)
-
Base (e.g., Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N))
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add the amine nucleophile (1.2 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Substitution on 2-(Chloromethyl)benzoxazole
Materials:
-
2-(Chloromethyl)benzoxazole
-
Amine nucleophile (e.g., aniline, benzylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Sodium hydride (NaH))
-
Standard laboratory glassware and workup reagents
Procedure:
-
To a solution of 2-(Chloromethyl)benzoxazole (1.0 eq.) in anhydrous DMF, add the amine nucleophile (1.1 eq.) and potassium carbonate (1.5 eq.).
-
Stir the reaction mixture at room temperature or heat to 60-80 °C, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture and add water to precipitate the product or proceed with an extractive workup.
-
Collect the solid by filtration or extract with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent in vacuo.
-
Recrystallize or purify the product by column chromatography as needed.
Visualization of Reaction Workflow and Biological Significance
The derivatives synthesized from these building blocks often exhibit a range of biological activities, making them attractive targets in drug discovery.
Caption: Workflow for synthesizing bioactive oxazole and benzoxazole derivatives.
The diagram above illustrates the general synthetic pathway from the starting chloromethyl compounds to their respective derivatives and highlights the potential pharmacological applications of these products. Both oxazole and benzoxazole cores are present in numerous biologically active compounds.[1][2][3]
Caption: Generalized SN2 mechanism for the reaction of the chloromethyl compounds.
Conclusion
For synthetic chemists, this implies that reactions with 2-(chloromethyl)benzoxazole may proceed under milder conditions or with shorter reaction times compared to its 5-tert-butyloxazole counterpart when using the same nucleophile. However, the choice of reagent will ultimately depend on the specific target molecule and the desired properties of the final product, as the tert-butyl group in the oxazole derivative can significantly influence factors like solubility and biological activity.
References
Validating the Structure of 5-tert-Butyl-2-(chloromethyl)oxazole Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of reaction products is paramount. This guide provides a comparative analysis of methodologies for validating the structure of molecules synthesized from 5-tert-Butyl-2-(chloromethyl)oxazole, a versatile building block in medicinal chemistry. We present supporting experimental data, detailed protocols, and visual workflows to aid in the unambiguous characterization of these compounds.
The reactivity of the chloromethyl group in this compound allows for a variety of nucleophilic substitution reactions, leading to a diverse range of 2-substituted oxazole derivatives. The validation of the resulting product structure is a critical step to ensure the desired chemical transformation has occurred and to rule out potential isomers or byproducts. This guide will focus on the most common and effective analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Analysis of Structural Validation Techniques
The choice of analytical technique is crucial for obtaining unambiguous structural information. Below is a comparison of the most common methods used to characterize the products of reactions involving this compound.
| Analytical Technique | Information Provided | Strengths | Limitations |
| ¹H NMR Spectroscopy | Provides information about the chemical environment, number, and connectivity of protons. | - Excellent for determining the overall structure and purity. - Can distinguish between isomers. - Quantitative. | - Can be complex to interpret for molecules with many overlapping signals. - Requires a relatively pure sample. |
| ¹³C NMR Spectroscopy | Provides information about the number and types of carbon atoms in a molecule. | - Complements ¹H NMR by providing a clearer picture of the carbon skeleton. - Less signal overlap than ¹H NMR. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times. - Generally not quantitative without special techniques. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information about its fragmentation pattern. | - Highly sensitive, requiring very small amounts of sample. - Provides the exact molecular formula with high-resolution MS. - Fragmentation patterns can help in structural elucidation. | - Does not provide information about the connectivity of atoms. - Isomers may have identical molecular weights. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in a molecule. | - Fast and simple to perform. - Good for confirming the presence or absence of key functional groups (e.g., C=O, N-H, O-H). | - Often provides limited information for complex molecules. - Not typically used for complete structure determination on its own. |
Experimental Data for Product Validation
To illustrate the application of these techniques, let's consider the hypothetical reaction of this compound with a generic nucleophile "Nu-H". The expected product is 5-tert-Butyl-2-(Nu-methyl)oxazole.
Predicted Spectroscopic Data for a Hypothetical Reaction Product: 5-tert-Butyl-2-(aminomethyl)oxazole
The following table summarizes the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for the product of a reaction between this compound and ammonia.
| Data Type | This compound (Starting Material) | 5-tert-Butyl-2-(aminomethyl)oxazole (Product) | Key Changes Indicating Successful Reaction |
| ¹H NMR (CDCl₃, δ ppm) | ~1.35 (s, 9H, C(CH₃)₃), ~4.60 (s, 2H, CH₂Cl), ~6.90 (s, 1H, oxazole C4-H) | ~1.35 (s, 9H, C(CH₃)₃), ~1.80 (br s, 2H, NH₂), ~3.90 (s, 2H, CH₂NH₂), ~6.85 (s, 1H, oxazole C4-H) | - Disappearance of the singlet at ~4.60 ppm. - Appearance of a new singlet for the CH₂ group at a different chemical shift (~3.90 ppm). - Appearance of a broad singlet for the NH₂ protons. |
| ¹³C NMR (CDCl₃, δ ppm) | ~28.5 (C(CH₃)₃), ~34.0 (C(CH₃)₃), ~38.0 (CH₂Cl), ~118.0 (Oxazole C4), ~152.0 (Oxazole C5), ~160.0 (Oxazole C2) | ~28.5 (C(CH₃)₃), ~34.0 (C(CH₃)₃), ~45.0 (CH₂NH₂), ~117.5 (Oxazole C4), ~152.5 (Oxazole C5), ~162.0 (Oxazole C2) | - Shift in the resonance of the methylene carbon from ~38.0 ppm to ~45.0 ppm. |
| Mass Spec (m/z) | [M]⁺˙ ≈ 173/175 (due to ³⁵Cl/³⁷Cl isotopes) | [M]⁺˙ ≈ 154 | - Loss of the characteristic isotopic pattern for chlorine. - A molecular ion peak corresponding to the new molecular weight. |
Note: The chemical shifts provided are approximate and can vary depending on the solvent and other experimental conditions.
Experimental Protocols
Below are detailed methodologies for the key experiments used in the validation of the product structure.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds, 8-16 scans.
-
Process the data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans will be significantly higher than for ¹H NMR due to lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Protocol 2: Mass Spectrometry (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol, dichloromethane).
-
Instrument Setup: Introduce the sample into the mass spectrometer via a direct insertion probe or gas chromatography (GC-MS).
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the product.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern to gain further structural information. For high-resolution mass spectrometry (HRMS), determine the exact mass to confirm the elemental composition.
-
Visualization of the Validation Workflow
The following diagrams illustrate the reaction and the logical workflow for validating the product structure.
Caption: General reaction scheme for the synthesis of 2-substituted oxazoles.
Caption: Workflow for the validation of the synthesized product structure.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently validate the structures of novel compounds derived from this compound, ensuring the integrity of their research and the advancement of drug discovery programs.
Safety Operating Guide
Proper Disposal of 5-tert-Butyl-2-(chloromethyl)oxazole: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and proper disposal of 5-tert-Butyl-2-(chloromethyl)oxazole (CAS No: 224441-73-0), a halogenated organic compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This chemical is classified as corrosive and is harmful if swallowed, causing severe skin burns and eye damage.[1]
I. Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be familiar with its hazards. The compound is corrosive and can cause severe chemical burns.[1] Always handle this substance within a certified chemical fume hood.
Required Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area or with respiratory protection. |
II. Step-by-Step Disposal Protocol
As a chlorinated organic compound, this compound must be disposed of as halogenated organic waste.[2] Do not mix it with non-halogenated waste streams to avoid unnecessary disposal costs and complications.[3][4]
Experimental Protocol for Waste Segregation and Disposal:
-
Waste Identification: Clearly label a dedicated waste container as "Halogenated Organic Waste." Include the full chemical name, "this compound," and the appropriate hazard pictograms (corrosive).
-
Container Selection: Use a compatible, leak-proof container with a secure screw-top cap. The container must be in good condition.[5]
-
Waste Collection:
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Keep the halogenated waste segregated from incompatible materials such as acids, bases, and oxidizing agents.[5]
-
-
Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material into a separate, sealed container and label it as hazardous waste.
-
For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.[4]
-
-
Final Disposal:
-
Arrange for the pickup and disposal of the halogenated waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Ensure all required paperwork is completed accurately.
-
III. Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling 5-tert-Butyl-2-(chloromethyl)oxazole
Essential Safety and Handling Guide for 5-tert-Butyl-2-(chloromethyl)oxazole
This document provides critical safety and logistical information for the handling of this compound (CAS No. 224441-73-0). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining necessary personal protective equipment, operational protocols, and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 224441-73-0
-
Molecular Formula: C₈H₁₂ClNO[1]
Hazard Summary: This chemical is classified as hazardous. According to the Global Harmonized System (GHS), it is corrosive and harmful if swallowed.[2]
-
Signal Word: Danger[2]
-
Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[2]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the recommended PPE.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes that can cause severe eye damage. |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Prevents severe skin burns upon contact. |
| Body Protection | Protective clothing, lab coat. | Shields skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area or with a respirator. | Avoid inhalation of vapors or mists. |
Experimental Protocol: Safe Handling and Disposal
Adherence to the following step-by-step guide is crucial for minimizing risk during the handling and use of this compound.
1. Preparation and Precautionary Measures:
-
Before beginning work, ensure all necessary PPE is available and in good condition.
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Locate the nearest emergency eyewash station and safety shower before starting any procedure.
-
Avoid eating, drinking, or smoking in the handling area.[3]
2. Handling the Chemical:
-
Wear the appropriate PPE as specified in the table above.[4]
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Do not inhale any fumes, mists, or vapors.[3]
-
After handling, wash hands and any exposed skin thoroughly.[3]
3. Storage:
-
Store in a tightly closed container.[3]
-
Keep in a dry, cool, and well-ventilated place.[3] The recommended storage temperature is 4°C.[2]
-
Store locked up.[3]
4. Spill and Emergency Procedures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation or burns occur, get medical advice/attention.[3]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3]
5. Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3]
-
Waste materials should be stored separately and handed over to a professional waste treatment company to avoid environmental pollution.[4]
Operational Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
